Product packaging for aniline;sulfuric acid(Cat. No.:CAS No. 542-16-5)

aniline;sulfuric acid

Cat. No.: B213106
CAS No.: 542-16-5
M. Wt: 284.33 g/mol
InChI Key: FUKMEFZGEMVGLD-UHFFFAOYSA-N
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Description

Aniline;sulfuric acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7N.1/2H2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, sulfate (2:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N.1/2H2O4S B213106 aniline;sulfuric acid CAS No. 542-16-5

Properties

IUPAC Name

aniline;sulfuric acid
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InChI

InChI=1S/2C6H7N.H2O4S/c2*7-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5H,7H2;(H2,1,2,3,4)
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InChI Key

FUKMEFZGEMVGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-53-3 (Parent)
Record name Aniline hemisulfate
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DSSTOX Substance ID

DTXSID20883433
Record name Benzenamine, sulfate (2:1)
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Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; Darkened by air and light; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name Aniline hemisulfate
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CAS No.

542-16-5
Record name Aniline hemisulfate
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Record name Benzenamine, sulfate (2:1)
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Record name Benzenamine, sulfate (2:1)
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Record name Dianilinium sulphate
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Record name ANILINE HEMISULFATE
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Historical Context and Evolution of Research on Aniline and Sulfuric Acid Interactions

The study of aniline (B41778) and its reactions began in the 19th century, a period of foundational discovery in organic chemistry. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. wikipedia.orgmdpi.comresearchgate.net Subsequent work by chemists like Friedlieb F. Runge, Carl Julius Fritzsche, and Nikolay Zinin further characterized the compound, which was variously sourced from coal tar or synthesized by reducing nitrobenzene. wikipedia.orgmdpi.com

Early investigations into aniline's reactivity noted its tendency to form dark-colored products upon oxidation. fupress.net In 1834, Runge observed that treating aniline with certain oxidizing agents produced dark, insoluble dyes. fupress.netopenedition.org Specifically, the reaction with chromic acid, often in a sulfuric acid solution, yielded a dark green to black-blue precipitate. fupress.net These early observations were the first encounters with what would later be identified as "aniline black," a polymeric form of aniline. openedition.orgnsf.gov The first synthetic black dye, aniline black, was patented in the U.K. in 1863 and formed directly on fabric fibers by oxidizing aniline in an acidic medium. openedition.org

A pivotal and more defined reaction is the sulfonation of aniline. Heating aniline with concentrated sulfuric acid at high temperatures (around 180°C) was found to produce 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid. wikipedia.orgwikipedia.org This reaction proceeds through the formation of anilinium hydrogen sulfate (B86663), which then rearranges upon heating. youtube.comquora.comgoogle.com Initial mechanistic proposals suggested an intramolecular rearrangement, but later studies confirmed an intermolecular process. wikipedia.org The development of this synthesis was crucial, as sulfanilic acid became a vital intermediate for the production of sulfa drugs and a wide array of azo dyes. atamanchemicals.comsciencemadness.orgresearchgate.net

The structural elucidation of the "aniline black" polymer gained momentum in the late 19th and early 20th centuries. In 1877, Nietzki discovered that heating aniline black with potassium dichromate in sulfuric acid produced quinone, providing a significant clue to its chemical structure. nsf.govfupress.net This work laid the groundwork for understanding that aniline black is a complex polymer, now known as polyaniline, and that its formation and properties are deeply intertwined with the acidic conditions of its synthesis. nsf.gov

Table 1: Key Historical Discoveries in Aniline-Sulfuric Acid Chemistry

DateDiscoveryKey Figure(s)Significance
1826First isolation of aniline from indigo. wikipedia.orgmdpi.comOtto UnverdorbenProvided the foundational compound for future research.
1834Observation of intense dark dyes from aniline oxidation. fupress.netopenedition.orgFriedlieb F. RungeFirst recorded instance of creating "aniline black," the precursor to polyaniline.
c. 1860sDevelopment and patenting of aniline black as a commercial dye. openedition.orgfrontiermaterials.netJohn Lightfoot, Heinrich CaroEstablished the first major industrial application of aniline oxidation products.
c. 1870sSynthesis of sulfanilic acid by heating aniline with sulfuric acid. wikipedia.orgwikipedia.org-Created a key intermediate for sulfa drugs and azo dyes.
1877Structural investigation of aniline black through oxidative degradation in sulfuric acid to produce quinone. nsf.govfupress.netRudolf NietzkiProvided the first chemical evidence for the structure of what is now known as polyaniline.

Significance of Aniline Sulfuric Acid Interactions in Modern Chemical Synthesis and Materials Science

The reactions between aniline (B41778) and sulfuric acid are fundamental to two major areas: the synthesis of specific organic compounds and the production of advanced functional materials.

In chemical synthesis , the primary product of interest is sulfanilic acid. This compound is produced on an industrial scale by heating aniline with sulfuric acid. atamanchemicals.com Its zwitterionic nature, possessing both an acidic sulfonic group and a basic amino group, makes it a versatile building block. wikipedia.org It is an essential precursor in the manufacture of a large class of synthetic azo dyes (e.g., methyl orange) and pharmaceuticals, particularly sulfa drugs, which were among the first broad-spectrum antibacterials. atamanchemicals.comsciencemadness.org Sulfuric acid also serves as a critical catalyst and reagent in other electrophilic substitution reactions of aniline, such as nitration, where it facilitates the formation of the nitronium ion needed for the reaction. mdpi.com

In materials science , the aniline-sulfuric acid system is central to the synthesis of polyaniline (PANI), one of the most studied conductive polymers. nih.gov During the oxidative polymerization of aniline, sulfuric acid serves multiple roles. It provides the acidic medium necessary for the reaction to proceed and acts as a "dopant." nih.govnih.gov Doping involves the protonation of the imine nitrogen atoms in the PANI backbone, which introduces charge carriers (polarons) and transforms the polymer from an insulating state (emeraldine base) to a highly conductive state (emeraldine salt). nih.govresearchgate.net

The choice and concentration of the acid dopant, such as sulfuric acid, profoundly influence the resulting PANI's properties, including its morphology, conductivity, and electrochemical performance. nih.govaip.orgespublisher.com Research has shown that higher concentrations of sulfuric acid can lead to increased reaction yields and higher electrical conductivity. nih.gov The morphology of the synthesized PANI can also be controlled, with different acid concentrations yielding structures ranging from flake-like particles to more aggregated globular forms. nih.govespublisher.com These tunable properties make sulfuric acid-doped PANI a highly valuable material for a wide range of applications, including:

Supercapacitors: PANI's ability to undergo rapid redox reactions makes it an excellent material for pseudocapacitor electrodes. Studies have demonstrated that varying the sulfuric acid concentration during synthesis directly impacts the specific capacitance, with values as high as 402 Fg⁻¹ being reported. espublisher.comespublisher.comnepjol.info

Sensors: The conductivity of PANI is sensitive to its chemical environment, making it suitable for chemical sensors. researchgate.net

Anti-corrosion coatings: Conductive PANI films can provide effective corrosion protection for metals. rasayanjournal.co.in

Other electronic devices: PANI is explored for use in light-emitting diodes, and other electronic components. nih.gov

Table 2: Influence of Sulfuric Acid Concentration on Polyaniline (PANI) Properties

Data synthesized from studies on chemical bath deposition of PANI. espublisher.com

H₂SO₄ Concentration (M)Observed MorphologyEffect on Nanofiber DensitySpecific Capacitance (Fg⁻¹)
0.75Large nanofiber-type surface morphology. espublisher.comLower density. espublisher.comIncreases with concentration. espublisher.com
1.00Non-uniformly distributed dense nanofibers. espublisher.comIncreases. espublisher.com-
1.25Decreased nanofiber size. espublisher.comIncreases. espublisher.com-
1.50Smaller, rapidly formed nanofibers. espublisher.comHighest density. espublisher.comUp to 402 Fg⁻¹ at 5 mV/s scan rate. espublisher.com

Scope and Research Objectives Within Aniline Sulfuric Acid Chemistry

Fundamental Intermolecular Interactions within Aniline-Sulfuric Acid Mixtures

The mixing of aniline and sulfuric acid initiates a cascade of intermolecular events, driven by the strong acidic nature of sulfuric acid and the basic properties of aniline's amino group.

Aniline, a weak base, readily accepts a proton (H+) from sulfuric acid, a strong acid, to form the anilinium cation (C6H5NH3+). wikipedia.org This proton transfer is a rapid and reversible process, and the position of the equilibrium is influenced by the medium.

In aqueous solutions , the extent of protonation is dependent on the concentration of the sulfuric acid. nih.gov At lower concentrations, the equilibrium favors the formation of the anilinium ion and the bisulfate (HSO4-) or sulfate (B86663) (SO42-) ions. nih.gov As the concentration of sulfuric acid increases, the protonating power of the medium, often described by acidity functions like the Hammett acidity function (H0), becomes a critical factor in determining the extent of protonation. cdnsciencepub.comresearchgate.net Studies have shown that in concentrated sulfuric acid, aniline and its derivatives are significantly protonated. researchgate.net The equilibrium can be represented as:

C6H5NH2 + H2SO4 ⇌ C6H5NH3+ + HSO4-

The pKa value for the anilinium ion is approximately 4.6, indicating that in solutions with a pH below this value, the protonated form is predominant. In highly concentrated sulfuric acid, the protonation can be even more extensive.

In non-aqueous media , the proton transfer dynamics can differ significantly. The absence of water as a leveling solvent can lead to the formation of more complex equilibria and ion-pair structures. The nature of the non-aqueous solvent, its polarity, and its ability to solvate the resulting ions play a crucial role in the position of the proton transfer equilibrium.

Computational studies have provided insights into the proton transfer process. For instance, in the gas phase, the interaction between aniline and sulfuric acid can lead to spontaneous proton transfer, forming an ion pair. researchgate.net The presence of even a few water molecules can facilitate this proton transfer by stabilizing the resulting ionic species. semanticscholar.org Molecular dynamics simulations of aqueous sulfuric acid have revealed the complex interplay of proton hopping and structural rearrangements within the hydrogen-bonded network, which is crucial for understanding the protonation dynamics at a molecular level. nih.gov

Hydrogen bonding is a dominant intermolecular force in aniline-sulfuric acid systems, significantly influencing their structure and stability. nih.govresearchgate.net The anilinium cation, with its -NH3+ group, acts as a strong hydrogen bond donor, while the sulfate and bisulfate anions are effective hydrogen bond acceptors.

In the solid state, extensive hydrogen bonding networks are formed between the anilinium cations and the sulfate or bisulfate anions. nih.govresearchgate.net X-ray crystallography studies of anilinium sulfate and related salts have revealed intricate two- and three-dimensional networks. nih.govcolab.wsscirp.org These networks are characterized by various hydrogen bonding motifs, such as N-H···O and O-H···O interactions. nih.govresearchgate.net

The presence of substituents on the aniline ring can influence the hydrogen bonding patterns and, consequently, the stability of the resulting complexes. Theoretical calculations have shown that the electrostatic potential distribution on the amine surface is a key determinant of the thermodynamic stability of sulfuric acid-amine complexes. nih.gov

The proton transfer from sulfuric acid to aniline results in the formation of an ion pair, consisting of the anilinium cation and the corresponding sulfate or bisulfate anion. researchgate.netmit.edu The nature of this ion pair can vary from a "contact ion pair," where the ions are in direct contact, to a "solvent-separated ion pair," where one or more solvent molecules are interposed between the ions.

Spectroscopic techniques are invaluable for identifying and characterizing these ion pairs. Infrared (IR) spectroscopy is particularly sensitive to the changes in the vibrational modes of the functional groups involved in the interaction. For instance, the N-H stretching vibrations of the anilinium ion and the S-O stretching vibrations of the sulfate/bisulfate anion can provide direct evidence of ion-pair formation. rsc.org The frequencies of these vibrations can also offer clues about the nature of the ion pair (contact vs. solvent-separated).

UV-Vis spectroscopy can also be employed to study protonation equilibria, as the absorption spectrum of aniline changes upon protonation. nih.gov Changes in the emission spectra, such as those observed in pyrene-based Schiff bases in the presence of sulfuric acid, can also indicate protonation and interaction with the acid. researchgate.net

Mass spectrometry has been used to study the oligomerization of aniline in aqueous sulfuric acid, identifying the formation of dimers, trimers, and larger oligomers in their protonated state. acs.org This technique provides direct evidence for the species present in the solution.

Hydrogen Bonding Networks and Their Influence on System Stability

Formation and Characterization of Aniline-Sulfuric Acid Salts and Complexes

The reaction between aniline and sulfuric acid leads to the formation of well-defined salts and complexes, which can be isolated and characterized.

Anilinium sulfate, with the chemical formula (C6H5NH3)2SO4, is a common salt formed from the reaction of aniline and sulfuric acid. spectrabase.com It can be synthesized by reacting aniline with an excess of concentrated sulfuric acid or by slow evaporation of an aqueous solution containing stoichiometric amounts of aniline and sulfuric acid. nih.govresearchgate.net

The structure of anilinium sulfate and its derivatives has been extensively studied using single-crystal X-ray diffraction. nih.govresearchgate.net These studies have provided detailed information about the crystal packing, bond lengths, bond angles, and, most importantly, the hydrogen bonding networks that stabilize the structure.

For example, the crystal structure of anilinium hydrogen sulfate (C6H8N+·HSO4−) reveals a complex network of N-H···O and O-H···O hydrogen bonds that link the anilinium cations and bisulfate anions into sheets and chains. nih.govresearchgate.net The asymmetric unit often contains multiple cations and anions, highlighting the intricate packing arrangements. nih.gov

Table 1: Crystallographic Data for Anilinium and Substituted Anilinium Sulfates

Compound Crystal System Space Group Reference
Anilinium Hydrogen Sulfate Orthorhombic Pca21 nih.govresearchgate.net
Di-(p-methoxy) Anilinium Sulfate Orthorhombic Pna21 researchgate.net
Bis(N-methyl anilinium) Sulfate Triclinic P-1 scirp.org
Aniline-I (at ambient pressure) Monoclinic P21/c scispace.comrsc.org
Aniline-II (at 0.84 GPa) Orthorhombic Pna21 rsc.org

Various spectroscopic techniques are employed to identify and characterize the adducts formed between aniline and sulfuric acid.

Infrared (IR) Spectroscopy: The formation of the anilinium ion is clearly indicated by the appearance of strong N-H stretching bands in the IR spectrum, typically in the region of 3000-3300 cm-1. The S-O stretching vibrations of the sulfate or bisulfate anion also provide characteristic absorption bands. Attenuated Total Reflectance (ATR)-IR spectroscopy is a useful technique for analyzing these compounds. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to follow the protonation of aniline. The chemical shifts of the protons and carbons in the aniline molecule are sensitive to the protonation state of the amino group. For instance, 13C NMR has been used to study the protonation of phenols and related compounds in concentrated sulfuric acid. researchgate.net

Mass Spectrometry: As mentioned earlier, mass spectrometry can identify the various oligomeric species formed during the polymerization of aniline in the presence of sulfuric acid. acs.org Techniques like electrospray ionization mass spectrometry (ESI-MS) can detect the protonated oligomers.

UV-Vis Spectroscopy: The electronic absorption spectrum of aniline is altered upon protonation, providing a means to study the equilibrium. The characteristic n → π* absorption bands of sulfonamides, for example, shift with increasing acid concentration. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Aniline
Sulfuric Acid
Anilinium Sulfate
Anilinium Hydrogen Sulfate
Bis(anilinium hydrogensulfate)
Di-(p-methoxy) anilinium sulfate
Di-(2-methoxy-anilinium)sulphate
Di-(3,5-dichloroanilinium) sulphate
Diethylammonium aniline-4-sulfonate anilinium-4-sulfonate
p-nitro anilinium hydrogen sulfate
p- toluedinium hydrogen sulfate
N-methyl anilinium sulfate
Phenylsulphamic acid
m-aminobenzenesulphonic acid
o-aminobenzenesulphonic acid
Sulfanilic acid
2,4,6-tribromoaniline
Acetyl chloride
2,4,6-trimethylanilinium sulphate
2,3,6-trichlorobenzamide
N,N-diethyl-2,4,6-trinitroaniline
2,6-dinitro-N,N,4-trimethylaniline
Ethyl acetate
4-fluorophenol
Phenyl methanesulfonate
Potassium phenyl sulfate
Anisole
Methanesulphonanilide
N-methyl-N-nitrosobenzenesulfonamides
Nitrosamines
Nitrosoureas
Pyridine
Nitric acid
1,2,3-trichloropropane
Leucine
Sodium sulphate
Ammonia
Methylamine
Dimethylamine
Trimethylamine
Ethylamine
Propylamine (B44156)
Isopropylamine
tert-butylamine
Ethylmethylamine
Formamide
Phosphoric acid
Chloric acid
Methanol
SH2
Acetic acid
Ethylene
Acetylene
Perchloric acid
Malondialdehyde
3-nitroaniline (B104315)
Glucose
D-fructose
γ-aminobutyric acid
2-deoxy-D-glycero-hexo-3,4-diulose
Quinoxaline
Quinoline
Isoquinoline
5-nitroquinoline
8-nitroquinoline
5-nitroisoquinoline
8-nitroisoquinoline
Pyrene-1-carboxaldehyde
4-substituted aniline
(4-bromo-phenyl)-pyren-1-ylmethylene-amine
p-toluidine
Pyridine-2-carboxaldehyde
Biphenyl
4-aminopyridinium
4-methylanilinium nitrate
Creatinium perchlorate
Cytosine
Maleic acid
Anilinium(1+) selenate (B1209512) dihydrate
Benzylammonium monohydrogenosulfate
Anilinium picrate
N-perhalogenated N-(benzylidene)hydroxylamines
3,3′-azobipyridine
4,4′-azobipyridine
1,4-diazabicyclo[2.2.2]octane
L-Cystine
Nitrosyl-sulphuric acid
Nitrosyl chloride
Iodous acid
Hypoiodous acid

Thermodynamics of Complex Formation

The interaction between aniline, a weak base, and sulfuric acid, a strong acid, is a classic acid-base neutralization reaction. This exothermic process results in the formation of anilinium sulfate salts. When aniline is reacted with concentrated sulfuric acid, the initial product is anilinium hydrogen sulfate. youtube.com Upon heating, this intermediate undergoes rearrangement to form sulfanilic acid. youtube.com

2C₆H₅NH₂(aq) + H₂SO₄(aq) → (C₆H₅NH₃)₂SO₄(aq)

While specific, comprehensive thermodynamic data for the formation of anilinium sulfate is not extensively tabulated in a single source, the values can be understood through fundamental principles and related data. The reaction is strongly favored, indicated by a negative Gibbs free energy change (ΔG < 0), driven by a significant negative enthalpy change (ΔH < 0) characteristic of strong acid-base reactions. libretexts.org The formation of the anilinium cation (C₆H₅NH₃⁺) in sulfuric acid is a key step. researchgate.net The stability of resulting complexes and the spontaneity of their formation can be evaluated using thermodynamic parameters. For instance, studies on related systems have shown that positive values for the Gibbs free energy of activation (ΔG*) indicate non-spontaneous and endothermic processes for certain complex reactions involving aniline derivatives. researchgate.net

Table 1: Standard Enthalpy of Formation for Relevant Species

Compound Formula State ΔfH° (kJ/mol) Source
Aniline C₆H₅NH₂ g 87.1 ± 0.5 anl.gov

Note: This data can be used to approximate the thermodynamics of the reaction.

The kinetics of reactions involving the anilinium ion in sulfuric acid, such as diazotization, have been studied, providing insight into the activation energies and entropy of activation (ΔS≠), which support the formation of an activated complex in the rate-determining step. researchgate.netorientjchem.org

Coordination Chemistry of Metal-Aniline Complexes in Sulfuric Acid Medium

Ligand Properties of Aniline in Acidic Environments for Metal Complexation

In a neutral or basic medium, aniline (C₆H₅NH₂) acts as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on the nitrogen atom of the amino group. ijpcbs.com However, in a strong acidic environment like sulfuric acid, the amino group is protonated to form the anilinium ion (C₆H₅NH₃⁺). researchgate.net

C₆H₅NH₂ + H₂SO₄ ⇌ C₆H₅NH₃⁺ + HSO₄⁻

This protonation fundamentally alters aniline's ability to function as a ligand. The lone pair on the nitrogen atom becomes involved in the N-H bond and is no longer available to donate to a metal center. Consequently, the anilinium ion is a very poor coordinating agent for metal ions. researchgate.net Direct complexation of metal ions with aniline in a sulfuric acid medium is therefore highly unfavorable. Instead, aniline in sulfuric acid typically acts as a starting material or a counter-ion (anilinium cation) rather than a direct ligand. Any coordination chemistry involving aniline in acidic solutions often proceeds via aniline derivatives, such as Schiff bases, where the aniline is a precursor. asianpubs.orgresearchgate.net Sulfuric acid is often employed as a catalyst in the synthesis of these Schiff base ligands. asianpubs.org

Synthesis and Characterization of Transition Metal-Aniline Complexes

Direct synthesis of stable transition metal-aniline complexes within a sulfuric acid medium is uncommon due to the protonation of aniline into the non-ligating anilinium ion. researchgate.net However, sulfuric acid is frequently used as a catalyst for condensation reactions where aniline is a precursor to a more complex ligand, which then coordinates to a metal ion. asianpubs.orgnanobioletters.com For example, the synthesis of Schiff base ligands often involves the reaction of an aldehyde or ketone with aniline, catalyzed by a few drops of concentrated sulfuric acid. asianpubs.orgresearchgate.net The resulting Schiff base, which contains an imine (-C=N-) group, is an excellent ligand for a wide range of transition metals. researchgate.netsemanticscholar.org

The general procedure involves reacting aniline or a substituted aniline with a carbonyl compound in a solvent like ethanol (B145695), with a small amount of sulfuric acid to catalyze the formation of the Schiff base ligand. asianpubs.org A solution of a transition metal salt (e.g., chloride or nitrate) is then added to the ligand solution to form the metal complex. mdpi.commdpi.com

Characterization of these complexes confirms the coordination of the ligand to the metal.

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base metal complex is the shift in the vibrational frequency of the azomethine group (ν(C=N)). This band, typically appearing around 1612-1660 cm⁻¹ in the free ligand, shifts (usually to a lower frequency) upon coordination to a metal ion. mdpi.comunila.ac.id New bands at lower frequencies (e.g., 400-600 cm⁻¹) may also appear, corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes show shifts in the π-π* and n-π* transition bands of the ligand upon coordination, as well as the appearance of new d-d transition bands characteristic of the specific metal ion and its coordination geometry (e.g., octahedral or tetrahedral). mdpi.comunila.ac.id

Molar Conductance: These measurements help determine whether anions are inside or outside the coordination sphere, indicating if the complex is an electrolyte. semanticscholar.orgmdpi.com

Table 2: Examples of Metal Complexes Synthesized Using Aniline Precursors and Sulfuric Acid Catalyst

Complex Precursors Catalyst Key IR Data (cm⁻¹) Coordination Geometry Reference
[Fe(L)(H₂O)₄]SO₄ 4-dimethylaminobenzaldehyde, aniline Acetic Acid (similar acid catalysis) ν(C=N) shift from 1660 to 1580 Octahedral unila.ac.id
[Cu(L)₂(H₂O)₂] Salicylaldehyde, p-substituted anilines Not specified, but typical acid catalysis ν(C=N) ~1617, ν(M-N) ~515 Distorted Octahedral semanticscholar.org

Note: The table illustrates the use of aniline as a precursor in syntheses that utilize acid catalysis, a common role for the aniline-sulfuric acid system in coordination chemistry.

Sulfonation Reaction Mechanisms of Aniline and its Derivatives in Sulfuric Acid Media

The sulfonation of aniline in the presence of sulfuric acid is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The reaction proceeds through a series of well-defined steps, ultimately leading to the formation of aminobenzenesulfonic acids.

Electrophilic Aromatic Substitution Pathways in Anilinium Systems

In a strongly acidic medium like concentrated sulfuric acid, the amino group (-NH₂) of aniline is protonated to form the anilinium ion (-NH₃⁺). byjus.combyjus.com This protonation has a profound effect on the reactivity and regioselectivity of the aromatic ring. The anilinium group is a deactivating group, meaning it withdraws electron density from the benzene (B151609) ring, making it less susceptible to electrophilic attack compared to aniline itself. byjus.comchemistrysteps.com

The primary electrophile in sulfonation with concentrated sulfuric acid is sulfur trioxide (SO₃) or its protonated form. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the attack of the π-electron system of the aromatic ring on the electrophile. masterorganicchemistry.com Due to the electron-withdrawing nature of the anilinium group, the ortho and para positions are significantly deactivated. Consequently, the meta position becomes the most favorable site for electrophilic attack. byjus.comchemistrysteps.com However, the reaction is more complex, as direct sulfonation of the anilinium ion can lead to the formation of m-aminobenzenesulfonic acid. rsc.org

Intermediate Species in Sulfonation (e.g., Phenylsulfamic Acid)

A key intermediate in the sulfonation of aniline is phenylsulfamic acid. wikipedia.orgatamanchemicals.com This species is formed through the initial reaction of aniline with sulfuric acid. wikipedia.org Early mechanistic proposals suggested an intramolecular rearrangement of phenylsulfamic acid to form the final products. wikipedia.orgatamanchemicals.com However, subsequent studies using isotopic labeling have shown that the reaction is intermolecular. Phenylsulfamic acid can desulfate to generate sulfur trioxide, which then acts as the electrophile in the substitution reaction. wikipedia.orgatamanchemicals.com

The reaction of aniline with concentrated sulfuric acid initially forms anilinium hydrogen sulfate. byjus.comshaalaa.com Upon heating, this intermediate is converted to sulfanilic acid. byjus.comshaalaa.com

Regioselectivity of Sulfonation: Ortho, Meta, and Para Product Distribution

The distribution of ortho, meta, and para isomers in the sulfonation of aniline is highly dependent on the reaction conditions, particularly temperature and the concentration of sulfuric acid. acs.orgrsc.org While the anilinium ion directs incoming electrophiles to the meta position, the sulfonation of aniline often yields a significant amount of the para isomer, sulfanilic acid (p-aminobenzenesulfonic acid), as the major product, especially at higher temperatures. byjus.comshaalaa.comtiwariacademy.com

Several factors contribute to the preference for the para product. The sulfonation reaction is reversible. stackexchange.comechemi.com The para isomer is thermodynamically more stable than the ortho and meta isomers, and under equilibrium conditions, it becomes the predominant product. stackexchange.comechemi.com The steric bulk of the sulfonyl group also disfavors substitution at the ortho position. stackexchange.comechemi.com At elevated temperatures (around 180-200°C), the reaction strongly favors the formation of the para isomer. acs.org Studies have shown that at lower temperatures in concentrated sulfuric acid, a mixture of isomers can be obtained, with the meta isomer being a significant component due to the presence of the anilinium ion. rsc.org

Table 1: Isomer Distribution in Aniline Sulfonation under Different Conditions

Reaction ConditionPredominant Isomer(s)Key Influencing Factors
High Temperature (e.g., 180-200°C) with H₂SO₄Para (Sulfanilic acid) acs.orgtiwariacademy.comThermodynamic control, reversibility of sulfonation stackexchange.comechemi.com
Concentrated H₂SO₄ at lower temperaturesMeta and Para rsc.orgquora.comKinetic control, influence of the anilinium ion byjus.comchemistrysteps.com
Fuming sulfuric acid at low temperaturesMixture of ortho and para isomers acs.orgDifferent reaction mechanism compared to high-temperature sulfonation acs.org

Oxidative Polymerization Mechanisms of Aniline in Sulfuric Acid Media for Polyaniline Synthesis

The oxidative polymerization of aniline in an acidic medium, such as sulfuric acid, is a common and effective method for synthesizing polyaniline (PANI), a conducting polymer with a wide range of potential applications. nih.gov The process involves the oxidation of aniline monomers and their subsequent coupling to form a polymer chain.

Initiation and Propagation Steps of Aniline Polymerization

The polymerization of aniline is a chain reaction that proceeds through initiation, propagation, and termination steps. researchgate.net The initiation of polymerization is believed to involve the formation of aniline radical cations. researchgate.netnih.gov This can be achieved through chemical oxidation using an oxidizing agent like ammonium (B1175870) persulfate or through electrochemical oxidation. researchgate.netwikidoc.org In strongly acidic media, aniline exists predominantly as the anilinium ion, which is more difficult to oxidize than the neutral aniline molecule. acs.org

Once initiated, the polymer chain propagates through the coupling of radical cations. researchgate.net Dimeric and trimeric units are formed, and the chain continues to grow. researchgate.net The propagation involves a redox process where the growing polymer chain acts as an oxidant for the aniline monomer. pw.edu.pl The reaction is complex and can involve the formation of various intermediates.

Formation and Interconversion of Oxidation States (Leucoemeraldine, Emeraldine (B8112657), Pernigraniline)

Polyaniline can exist in several oxidation states, each with distinct chemical and physical properties. The three idealized oxidation states are:

Leucoemeraldine: The fully reduced form of polyaniline, which is typically white or colorless. wikipedia.org

Emeraldine: The half-oxidized form, which exists as a blue base and a green salt upon protonation. wikipedia.org The emeraldine salt is the most conductive and stable form of polyaniline. wikipedia.org

Pernigraniline: The fully oxidized form, which is typically blue or violet. wikipedia.org

The interconversion between these oxidation states can be achieved through redox reactions. During the oxidative polymerization of aniline, the polymer is initially formed in a more oxidized state, such as pernigraniline. wikidoc.orgwikipedia.org This is then reduced to the more stable emeraldine state as the reaction progresses and aniline monomers are oxidized. wikidoc.orgwikipedia.org The final oxidation state of the synthesized polyaniline can be controlled by the reaction conditions, including the oxidant-to-aniline ratio.

Table 2: Oxidation States of Polyaniline

Oxidation StateDescriptionColorElectrical Conductivity
Leucoemeraldine wikipedia.orgFully reducedWhite/Colorless wikipedia.orgPoor conductor wikipedia.org
Emeraldine Base wikipedia.orgHalf-oxidizedBlue wikipedia.orgInsulating wikipedia.org
Emeraldine Salt wikipedia.orgHalf-oxidized, protonatedGreen wikipedia.orgHigh (Conducting) wikipedia.org
Pernigraniline wikipedia.orgFully oxidizedBlue/Violet wikipedia.orgPoor conductor wikipedia.org

Role of Dopant (Sulfuric Acid) in Polaron and Bipolaron Formation

The introduction of sulfuric acid as a dopant to polyaniline (PANI) is a critical step that transforms it into a conductive polymer. This process involves the protonation of the imine nitrogen atoms in the PANI backbone, leading to the formation of charge carriers known as polarons and bipolarons. kpi.uaresearchgate.net

Initially, the protonation of the emeraldine base form of polyaniline by an acid like sulfuric acid induces a lattice distortion, creating a polaron lattice structure. kpi.ua This is observed by a shift in the optical absorption spectrum. kpi.ua Polarons are radical cations with a spin of ±1/2, making them detectable by electron paramagnetic resonance (EPR) spectroscopy. They are considered the primary charge carriers in moderately doped polyaniline. The stability of these polarons is enhanced by the extent of conjugation along the polymer chain, which allows for the delocalization of the charge. mdpi.com

With increased protonation, two polarons can couple to form a bipolaron. Bipolarons are divalent cations that are spinless. kpi.ua Further intense protonation, such as in the presence of highly concentrated sulfuric acid (e.g., 96% H2SO4), can lead to the breakdown of the polaron lattice into a confined bipolaron lattice. kpi.ua In such highly acidic environments, a majority of the amine nitrogens become protonated. kpi.ua

The level of doping with sulfuric acid directly influences the concentration of these charge carriers. As the doping level increases, the localized polarons and bipolarons can overlap with the energy levels of the dopant ions, creating new energy bands within the band gap of the polymer. This facilitates the flow of electrons and enhances the electrical conductivity of the polyaniline. researchgate.net

Table 1: Charge Carriers in Sulfuric Acid-Doped Polyaniline

Charge CarrierDescriptionSpinFormation Condition
Polaron Radical cation±1/2Moderate protonation with sulfuric acid
Bipolaron Divalent cation0Higher protonation levels kpi.ua

Autogenous Oxidation/Reduction Phenomena of Polyaniline in Aqueous Sulfuric Acid

Polyaniline films immersed in aqueous sulfuric acid solutions exhibit a fascinating phenomenon known as autogenous oxidation and reduction. mdpi.com This means the polymer can spontaneously oxidize or reduce itself without the need for an external oxidizing or reducing agent. mdpi.comdntb.gov.ua

Specifically, a thick polyaniline film that has been electrochemically reduced below a certain threshold potential will undergo autogenous oxidation when placed in an aqueous sulfuric acid solution. mdpi.com This process involves the formation of polarons (cation radicals) and is accompanied by an increase in the open-circuit potential of the polymer film over time. mdpi.com The proposed mechanism for this oxidation in the absence of oxygen involves the reduction of hydrogen ions to hydrogen radicals, which then combine to form hydrogen gas. dntb.gov.ua The presence of oxygen can accelerate this autogenous oxidation process. mdpi.com

Conversely, if the polyaniline film is oxidized above a certain threshold potential, it will undergo autogenous reduction. mdpi.com This reduction process is believed to involve the oxidation of water molecules to hydroxyl radicals, with the simultaneous reduction of polarons. mdpi.comdntb.gov.ua At the equilibrium potential, the rates of formation of hydrogen and hydroxyl radicals are equal, and they react to form water. dntb.gov.ua

The stability of the polarons, which is crucial for these autogenous reactions, is dependent on the length of the polyaniline chains and the resulting high degree of resonance stabilization. mdpi.com Thicker films with longer polymer chains exhibit this phenomenon more readily. mdpi.com

Kinetic Studies of Aniline-Sulfuric Acid Reactions

Rate-Determining Steps in Sulfonation and Diazotization Reactions

Sulfonation: The sulfonation of aniline in concentrated sulfuric acid is a complex process. Kinetic studies suggest that under certain conditions, the reaction proceeds through a direct electrophilic attack of a sulfonating agent on the anilinium cation (C₆H₅NH₃⁺). researchgate.net In highly concentrated sulfuric acid (99.99–102.3% H₂SO₄), the reactive electrophile is believed to be H₃S₂O₇⁺. researchgate.net A kinetic isotope effect observed when using deuterated aniline (D₂-aniline) indicates that the formation of an N-sulfamate intermediate is the rate-determining step in the rearrangement to the sulfonated product. nih.govchemrxiv.org The initial reaction between aniline and sulfuric acid to form aniline hydrogen sulfate is a rapid and exothermic process. google.com

Diazotization: The diazotization of aniline in dilute sulfuric acid involves the reaction of aniline with nitrous acid (formed in situ from a nitrite (B80452) salt and the acid). The rate-determining step in this reaction is the nitrosation of the free, unprotonated aniline molecule by nitrosyl sulfuric acid. researchgate.net The mechanism begins with the protonation of nitrous acid by sulfuric acid, followed by dehydration to form the highly electrophilic nitrosonium ion (NO⁺). vaia.com The lone pair of electrons on the nitrogen atom of the aniline then attacks the nitrosonium ion. vaia.com

Influence of Temperature, Concentration, and Solvent Effects on Reaction Rates

The rates of reactions between aniline and sulfuric acid are significantly influenced by various factors.

Temperature:

Sulfonation: Higher temperatures generally increase the rate of sulfonation. numberanalytics.com For instance, the direct sulfonation of aniline to produce sulfanilic acid is typically carried out at elevated temperatures (around 190°C). chemistrysteps.com However, excessively high temperatures can lead to decomposition of the products. nih.gov The conversion of aniline hydrogen sulfate to sulfanilic acid is an endothermic reaction that occurs at temperatures above its melting point (around 160°C). google.com

Diazotization: The stability of the resulting diazonium salt is a critical factor. These salts are generally unstable and can decompose at higher temperatures. quora.com Therefore, diazotization reactions are typically carried out at low temperatures, often between 0 and 5°C, to prevent the decomposition of the diazonium salt into phenol. quora.comnih.gov

Concentration:

Sulfonation: The concentration of sulfuric acid plays a crucial role. The use of concentrated or fuming sulfuric acid provides the necessary sulfonating species. numberanalytics.comallen.in

Diazotization: The concentrations of aniline, nitrous acid, and sulfuric acid all affect the reaction rate. numberanalytics.com Higher concentrations of reactants can increase the rate, but can also lead to side reactions like the formation of triazines if the acid concentration is too low. nih.gov

Solvent:

Sulfonation: Most commercial sulfonation of aniline is now performed without a solvent. google.com The choice of solvent can influence the reaction, with polar aprotic solvents like DMF and DMSO being used in some laboratory-scale studies. chemrxiv.org

Diazotization: Diazotization is often carried out in an aqueous medium. rsc.org The use of water as a solvent is preferred as it has a high heat capacity, which helps to control the temperature and minimize hot spots that could lead to runaway reactions. rsc.org The solubility of the aniline substrate can be an issue, and in such cases, a mixture of water and an organic solvent may be used. rsc.org

Diffusion-Controlled Processes in Aniline-Sulfuric Acid Reactions

In the context of aniline-sulfuric acid reactions, diffusion can be a rate-limiting factor, particularly in processes like heterogeneous catalysis or when dealing with solid reactants like polyaniline. For a reaction to occur within a porous catalyst pellet, the reactants must first be transported from the bulk fluid to the external surface of the pellet and then diffuse through the pores to the internal catalytic surface. umich.eduumich.edu

Kinetic studies of the diazotization of aniline in dilute sulfuric acid have suggested that the diffusion of reactants can be an important rate-determining process. researchgate.net Similarly, in the oxidation of anilines by photoexcited triplet methylene (B1212753) blue in aqueous solution, the initial step involves the diffusion of the reactants to form an encounter complex, which can be the rate-limiting step if the subsequent electron transfer is very fast. acs.org

Other Acid-Catalyzed Organic Reactions Involving Aniline

While sulfonation and diazotization are prominent, sulfuric acid and other acids catalyze a variety of other organic reactions involving aniline.

Nitration: The nitration of aniline using a mixture of nitric acid and sulfuric acid is a classic example of an electrophilic aromatic substitution. Due to the strongly acidic conditions, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺). This group is a strong deactivator and meta-director, leading to a significant amount of the meta-nitroaniline product, alongside the expected ortho and para isomers. chemistrysteps.comallen.in

Alkylation: Acid catalysts are employed in the alkylation of aniline to produce N-alkylated and C-alkylated anilines, which are important industrial intermediates. researchgate.net However, traditional Friedel-Crafts alkylation using Lewis acids like AlCl₃ is generally unsuccessful with aniline because the amino group coordinates with the catalyst, deactivating the aromatic ring. allen.innih.gov Brønsted acids have shown more success in promoting the alkylation of anilines with alkenes. nih.gov

Hydroarylation: The acid-catalyzed addition of the aromatic C-H bond of aniline across an alkene (hydroarylation) is a reaction of significant interest for producing C-functionalized anilines. acs.org This reaction is challenging due to the low reactivity of non-activated alkenes and the competition with N-alkylation (hydroamination). acs.org Specific catalytic systems, sometimes involving a combination of a Lewis acid and a Brønsted acid promoter, have been developed to achieve this transformation selectively. nih.govacs.org

Oxidation: The oxidation of aniline can be influenced by the presence of acid. For example, the oxidation of aniline with potassium dichromate in a sulfuric acid medium is a method used for its chemical degradation. researchgate.net

Diazotization Mechanisms using Sulfuric Acid as a Nitrous Acid Source

The conversion of primary aromatic amines, such as aniline, into diazonium salts is a fundamental process in organic synthesis known as diazotization. byjus.com This reaction typically involves treating the aromatic amine with nitrous acid (HNO₂) in the presence of a stronger mineral acid, like sulfuric acid (H₂SO₄). byjus.comlibretexts.org The role of sulfuric acid is crucial, as it facilitates the formation of the key electrophile, the nitrosonium ion (NO⁺), from the less reactive nitrous acid. vaia.com

The mechanism commences with the protonation of nitrous acid by sulfuric acid. vaia.comorgosolver.com This initial acid-base reaction forms protonated nitrous acid (H₂NO₂⁺) and a bisulfate anion (HSO₄⁻). The protonated nitrous acid is unstable and readily loses a water molecule to generate the highly electrophilic nitrosonium ion. byjus.comvaia.com

Step-by-step Mechanism:

Formation of the Nitrosonium Ion : Sulfuric acid, being a strong acid, donates a proton to the hydroxyl group of nitrous acid. This is followed by the elimination of a water molecule, yielding the nitrosonium ion. vaia.com

HNO₂ + H₂SO₄ ⇌ H₂NO₂⁺ + HSO₄⁻

H₂NO₂⁺ → NO⁺ + H₂O

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic nitrosonium ion. vaia.com This forms a new nitrogen-nitrogen bond and results in an N-nitrosated intermediate, specifically an N-nitrosoanilinium ion. byjus.comorgosolver.com

Deprotonation : A base, which can be a water molecule or the conjugate base of the acid (HSO₄⁻), abstracts a proton from the nitrogen atom of the original amino group to yield N-nitrosamine. byjus.comorgosolver.com

Tautomerization and Dehydration : In the presence of excess acid, the N-nitrosamine undergoes a series of protonation and deprotonation steps, leading to a tautomeric form, a diazohydroxide. byjus.com Subsequent protonation of the hydroxyl group by sulfuric acid forms a good leaving group (water). orgosolver.com

Formation of the Diazonium Ion : The final step involves the elimination of a water molecule, driven by the formation of a stable triple bond between the two nitrogen atoms. orgosolver.com This results in the formation of the benzenediazonium (B1195382) ion. byjus.com

Research has shown that the reaction conditions, particularly the concentration of sulfuric acid, can significantly influence the reaction pathway. In highly concentrated sulfuric acid (e.g., 92-100% H₂SO₄), direct diazotization of aniline is less favorable. mathnet.ru Instead, the anilinium ion (C₆H₅NH₃⁺), which is the predominant species in strong acid, undergoes nitration catalyzed by the nitrosonium ion, primarily at the para-position. mathnet.ru The resulting nitroanilines are then diazotized upon dilution with water. mathnet.ru It has been established that the benzenediazonium ion itself is not nitrated in concentrated sulfuric acid. mathnet.ru Kinetic studies on the diazotization of aniline in dilute sulfuric acid have indicated that the diffusion of reactants can be a significant rate-determining factor. researchgate.net

StepDescriptionKey Intermediates
1 Protonation of nitrous acid by sulfuric acid and subsequent dehydration.H₂NO₂⁺, Nitrosonium ion (NO⁺)
2 Nucleophilic attack of aniline's nitrogen on the nitrosonium ion.N-nitrosoanilinium ion
3 Deprotonation to form a neutral intermediate.N-nitrosamine
4 Protonation and tautomerization followed by another protonation.Diazohydroxide
5 Elimination of a water molecule to form the final product.Benzenediazonium ion

Mannich Reactions and β-amino Carbonyl Synthesis Catalyzed by Sulfuric Acid Derivatives

The Mannich reaction is a three-component condensation that forms a C-C bond and is essential for synthesizing β-amino carbonyl compounds, also known as Mannich bases. wikipedia.orgorganic-chemistry.org These compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products. lookchem.com The reaction typically involves an aldehyde, a primary or secondary amine (like aniline), and an active hydrogen compound, such as a ketone. wikipedia.org While classical Mannich reactions often use mineral acids, modern synthetic methods employ solid acid catalysts, including sulfuric acid derivatives, to enhance efficiency, simplify workup, and promote greener chemistry. lookchem.comijitee.org

Derivatives like silica (B1680970) sulfuric acid (SSA) and cellulose (B213188) sulfuric acid (CSA) have proven to be effective and reusable heterogeneous catalysts for the one-pot synthesis of β-amino carbonyl compounds. lookchem.comscribd.com

The general mechanism for the acid-catalyzed Mannich reaction proceeds as follows:

Iminium Ion Formation : The reaction begins with the nucleophilic addition of the amine (aniline) to the carbonyl group of the aldehyde. This is followed by dehydration, a step facilitated by the acid catalyst, to form a reactive electrophile known as a Schiff base or, more accurately, its protonated form, the iminium ion. wikipedia.org

Enolization : Concurrently, the ketone, in the presence of the acid catalyst, tautomerizes to its more nucleophilic enol form. wikipedia.org

Nucleophilic Addition : The enol form of the ketone then attacks the electrophilic carbon of the iminium ion. wikipedia.org This step forms the new carbon-carbon bond.

Deprotonation : A final deprotonation step regenerates the carbonyl group and yields the final β-amino carbonyl product.

Research has demonstrated the utility of sulfuric acid derivatives in these syntheses. For instance, silica sulfuric acid has been used to catalyze the one-pot Mannich reaction between 4-fluorobenzaldehyde, various anilines, and selected acetophenones, with product yields depending on the specific substituents of the reactants. scribd.comsrce.hr Similarly, cellulose sulfuric acid has been employed as a biodegradable and efficient catalyst for the three-component reaction of aromatic aldehydes, anilines, and ketones (like cyclohexanone (B45756) or acetophenone) in ethanol at room temperature, often with high stereoselectivity. lookchem.com Another solid acid catalyst, sulfated MCM-41, prepared by impregnating the mesoporous silica material MCM-41 with sulfuric acid, has also been shown to be effective for producing β-amino ketones in good yields under mild conditions. ijitee.org

The table below summarizes findings from various studies on the synthesis of β-amino carbonyl compounds using different aldehydes, amines, ketones, and sulfuric acid-based catalysts.

AldehydeAmineKetoneCatalystSolventYield (%)Reference
BenzaldehydeAnilineCyclohexanoneCellulose Sulfuric AcidEthanol92 lookchem.com
4-ChlorobenzaldehydeAnilineCyclohexanoneCellulose Sulfuric AcidEthanol94 lookchem.com
4-MethoxybenzaldehydeAnilineCyclohexanoneCellulose Sulfuric AcidEthanol89 lookchem.com
Benzaldehyde4-ChloroanilineCyclohexanoneCellulose Sulfuric AcidEthanol90 lookchem.com
BenzaldehydeAnilineAcetophenoneCellulose Sulfuric AcidEthanol85 lookchem.com
Benzaldehyde4-ChloroanilineAcetophenoneSulfated MCM-41Ethanol85 ijitee.org
4-Chlorobenzaldehyde4-ChloroanilineAcetophenoneSulfated MCM-41Ethanol88 ijitee.org
4-Nitrobenzaldehyde4-ChloroanilineAcetophenoneSulfated MCM-41Ethanol92 ijitee.org

Synthetic Methodologies and Material Engineering Utilizing Aniline and Sulfuric Acid

Synthesis of Polyaniline and its Composites utilizing Sulfuric Acid as a Dopant or Medium

Polyaniline, a prominent member of the conducting polymer family, is frequently synthesized through the oxidative polymerization of aniline (B41778). In this process, sulfuric acid is a critical component, influencing not only the polymer's conductivity but also its structural and morphological characteristics. nih.govaip.org The acid's function extends beyond simple protonation; it actively participates in directing the polymer chain growth and aggregation, leading to a variety of nanostructures with tailored properties.

Chemical Oxidative Polymerization Approaches with Ammonium (B1175870) Persulfate and Sulfuric Acid

Chemical oxidative polymerization is a widely employed method for the large-scale synthesis of polyaniline. This approach typically involves the oxidation of aniline monomers using a strong oxidizing agent, such as ammonium persulfate (APS), in an acidic medium provided by sulfuric acid. nih.govnepjol.info The reaction proceeds via the formation of aniline radical cations, which then couple to form polymer chains. Sulfuric acid serves to protonate the aniline monomers, increasing their reactivity, and also acts as a dopant for the resulting polymer, rendering it electrically conductive. nih.gov

The stoichiometry of the reactants, particularly the molar ratio of aniline to oxidant and the concentration of sulfuric acid, are crucial parameters that dictate the properties of the synthesized PANI. For instance, studies have shown that varying the concentration of sulfuric acid can significantly impact the electrical conductivity and morphology of the resulting polyaniline. aip.org

Below is a table summarizing typical reaction conditions for the chemical oxidative polymerization of aniline.

ParameterValue/RangeReference
Aniline Concentration0.1 M - 1 M nepjol.infoinnovationforever.com
Ammonium Persulfate (APS) Concentration0.25 M - 1.25 M nepjol.infoinnovationforever.com
Sulfuric Acid (H₂SO₄) Concentration0.32 M - 1.5 M nepjol.infoinnovationforever.com
TemperatureRoom Temperature nepjol.info
Stirring Speed~1500 rpm espublisher.com

Electrochemical Polymerization Techniques for Polyaniline Film Deposition

Electrochemical polymerization offers a high degree of control over the synthesis of polyaniline films, allowing for the precise tailoring of film thickness, morphology, and doping levels. cureusjournals.com This technique involves the anodic oxidation of aniline at the surface of a working electrode within an electrochemical cell containing an electrolyte solution of aniline and sulfuric acid. cureusjournals.comscirp.org By controlling the electrochemical parameters, such as the applied potential or current density, the growth of the PANI film can be meticulously managed. cureusjournals.com

Cyclic voltammetry is a common potentiodynamic method used for the electrochemical deposition of PANI. electrochemsci.org In this technique, the potential of the working electrode is repeatedly swept between defined limits, leading to the gradual deposition of a uniform and compact PANI layer. electrochemsci.orgiieta.org The concentration of aniline and sulfuric acid in the electrolyte, as well as the potential scan rate and the number of cycles, all influence the characteristics of the resulting film. cureusjournals.comresearchgate.net For example, higher concentrations of sulfuric acid have been shown to produce granular films with high porosity. mdpi.com

The following table outlines typical parameters for the electrochemical polymerization of polyaniline.

ParameterValue/RangeReference
Aniline Concentration0.1 M - 1 M scirp.orgiieta.org
Sulfuric Acid (H₂SO₄) Concentration0.5 M - 2 M scirp.orgiieta.org
Potential Range (vs. Ag/AgCl)-0.2 V to 1.2 V researchgate.net
Scan Rate10 mV/s - 50 mV/s iieta.orgresearchgate.net
Working ElectrodeIndium Tin Oxide (ITO), Stainless Steel, Platinum scirp.orgiieta.orgarxiv.org

Chemical Bath Deposition (CBD) for Nanofibrous Polyaniline Thin Films

Chemical Bath Deposition (CBD) is a simple and cost-effective method for preparing thin films of polyaniline with a nanofibrous morphology. espublisher.comijirct.org The process involves the immersion of a substrate into a chemical bath containing aniline, an oxidizing agent like ammonium persulfate, and sulfuric acid. innovationforever.comdoi.org The polymerization of aniline occurs in the solution, and the resulting polymer deposits onto the substrate surface. ijirct.org

The mechanism of CBD involves the initial formation of aniline-derived radical cations, which then form oligomers that adsorb onto the substrate, providing nucleation sites for further polymer chain growth. ajer.org The concentration of the reactants and the deposition time are key factors that control the thickness and morphology of the PANI film. innovationforever.comespublisher.com For instance, varying the deposition time can lead to the formation of uniform and adherent thin films. innovationforever.com This method is particularly advantageous for creating nanofibrous structures, which offer a high surface area beneficial for applications such as supercapacitors. espublisher.com

A typical CBD process for PANI thin films is summarized in the table below.

ParameterValue/RangeReference
Aniline Concentration1 M innovationforever.com
Ammonium Persulfate (APS) Concentration1.25 M innovationforever.com
Sulfuric Acid (H₂SO₄) Concentration1.5 M innovationforever.com
Deposition Time60 - 180 min innovationforever.com
TemperatureRoom Temperature innovationforever.com

Interfacial Emulsification and Micelle Template Methods for Nanostructured Polyaniline

To achieve more complex and controlled nanostructures of polyaniline, advanced synthesis techniques such as interfacial emulsification and micelle template methods are employed. These methods utilize surfactants or other templating agents to direct the polymerization of aniline into specific morphologies like nanotubes, nanospheres, and nanofibers. rsc.orgjncollegeboko.ac.in

In the interfacial emulsification method , an emulsion is created with an aqueous phase containing the aniline monomer and dopant (e.g., sulfuric acid) and an organic phase. Polymerization occurs at the interface between the two phases, often with the aid of an emulsifier, leading to the formation of nanostructured PANI. rsc.org

The micelle template method involves the use of surfactants, such as sodium dodecyl sulfonate (SDS) or cetyl trimethyl ammonium bromide (CTAB), which form micelles in the reaction medium. rsc.org These micelles act as soft templates, guiding the aniline polymerization around them to produce nanostructures with specific shapes and sizes. rsc.org For example, the use of SDS as a template can lead to the formation of PANI nanotubes. rsc.org The concentration of the surfactant and the pH of the medium are critical parameters for controlling the final morphology.

Impact of Sulfuric Acid Concentration on Polyaniline Morphology, Structure, and Properties

The concentration of sulfuric acid during the synthesis of polyaniline has a profound effect on the resulting polymer's morphology, structure, and ultimately its properties. Varying the acid concentration can lead to a range of morphologies, from nanofibrous and "sponge-like" structures at lower concentrations to more compact, granular, or globular structures at higher concentrations. researchgate.netnih.gov

This morphological control is directly linked to the rate of polymerization and the aggregation of the polymer chains. At lower acid concentrations, a slower reaction rate allows for more ordered growth, resulting in nanofibrous or flake-like structures. espublisher.comnih.gov Conversely, higher acid concentrations lead to a more rapid polymerization and aggregation, producing larger, more globular particles. nih.gov

The electrical conductivity of PANI is also highly dependent on the sulfuric acid concentration. Generally, an increase in acid concentration leads to a higher doping level and, consequently, higher conductivity. aip.orgnih.gov Studies have shown that PANI synthesized in 2 M H₂SO₄ exhibits higher electrical conductivity compared to that synthesized in 1 M H₂SO₄. aip.org Furthermore, the concentration of sulfuric acid influences the electrochemical performance of PANI, with variations in specific capacitance observed at different acid molarities. espublisher.comespublisher.com

The table below highlights the effect of sulfuric acid concentration on key PANI properties.

Sulfuric Acid ConcentrationResulting MorphologyImpact on PropertiesReference
Low (e.g., 0.75 M - 1.0 M)Nanofibrous, "sponge-like", flake-likeLower reaction rate, specific capacitance varies espublisher.comresearchgate.netnih.gov
High (e.g., 1.5 M - 5.0 M)Crowded, gravel-like, globularHigher reaction rate, increased density of nanofibers, higher electrical conductivity espublisher.comresearchgate.netnih.gov

Synthesis of Sulfonated Aniline Derivatives and Related Compounds

The sulfonation of aniline introduces sulfonic acid (-SO₃H) groups onto the aromatic ring, leading to the formation of sulfonated aniline derivatives. This modification significantly enhances the water solubility and processability of the resulting polymers. The primary product of aniline sulfonation is para-aminobenzenesulfonic acid, commonly known as sulfanilic acid. tiwariacademy.com

The synthesis typically involves the reaction of aniline with concentrated sulfuric acid. tiwariacademy.com The reaction proceeds through the formation of anilinium hydrogensulfate, which upon heating, rearranges to form sulfanilic acid. tiwariacademy.com The sulfonation occurs predominantly at the para position due to the directing effect of the amino group. tiwariacademy.com More advanced methods, such as using ohmic heating technology, have been developed to improve the efficiency and selectivity of this reaction. rsc.org

Furthermore, sulfonated aniline oligomers with well-defined microstructures, such as rods and flakes, have been synthesized using a controlled molar ratio of aniline to oxidant in an ethanol (B145695) medium. mdpi.comresearchgate.net The direct homopolymerization of sulfonated anilines is challenging due to the electron-withdrawing nature of the sulfonic acid group, but it has been achieved under specific conditions, such as high pressure or through biocatalysis using enzymes like laccase. frontiersin.org

Preparation of Sulfanilic Acid via the "Baking Process"

The "baking process" is a traditional and significant industrial method for the synthesis of sulfanilic acid. chestofbooks.com This solid-phase reaction begins with the exothermic salt-forming reaction between aniline and concentrated sulfuric acid, typically in a near-stoichiometric ratio, to produce aniline hydrogen sulfate (B86663). chestofbooks.comgoogle.comgoogle.com This initial reaction proceeds rapidly as the reactants are mixed. google.com

The resulting paste of aniline hydrogen sulfate is then spread in thin layers on trays and heated in ovens. chestofbooks.com This "baking" stage is conducted at temperatures ranging from 170°C to 210°C for approximately 5 to 10 hours. chestofbooks.com During heating, the aniline hydrogen sulfate undergoes dehydration and a molecular rearrangement, converting it to the more stable p-aminobenzenesulfonic acid (sulfanilic acid). google.comgoogle.com The temperature must be carefully controlled, as excess sulfuric acid or the presence of air can lead to charring and the formation of byproducts like sulphones. chestofbooks.com To mitigate these side reactions and improve the reaction rate and smoothness, modern manufacturing often carries out the heating process under a vacuum. chestofbooks.com

A more recent adaptation of this method utilizes microwave heating. In this modified process, the aniline sulfate product is baked in a microwave oven at higher temperatures (230–300°C) for a much shorter duration of 10–25 minutes. google.com This innovation is reported to increase production efficiency and yield a product with higher purity. google.com

ProcessReactant Ratio (Aniline:H₂SO₄)TemperatureDurationKey Features
Traditional Baking Process ~1:1 (gm-molecule) chestofbooks.com170-210°C chestofbooks.com5-10 hours chestofbooks.comReaction occurs in thin layers on trays; vacuum can be used to improve efficiency. chestofbooks.com
Microwave-Assisted Process 1:1 to 1:1.02 (weight ratio) google.com230-300°C google.com10-25 minutes google.comOffers higher production efficiency and product purity. google.com

Synthesis of N-Sulfonated Aniline Derivatives

Beyond direct ring sulfonation, the reaction between aniline derivatives and sulfonating agents can yield N-sulfonated products, which can serve as intermediates for para-substituted sulfonic acids. A milder approach to sulfonation involves the use of tributylsulfoammonium betaine (B1666868) (TBSAB), which can act as both an N-sulfamation and a C-sulfonation relay reagent. nih.gov

The initial step involves the N-sulfamation of anilines with TBSAB, which can be performed at room temperature to isolate the corresponding N(sp²)-sulfamate intermediates. nih.gov Subsequent thermal treatment of these isolated N-sulfamates leads to a rearrangement, yielding the C(sp²)-sulfonated product, specifically the para-isomer. nih.gov This two-step process confirms the role of the N-sulfamate as a key intermediate en route to the final C-sulfonated aniline. nih.gov

A more streamlined, one-pot reaction has been developed that combines the initial N-sulfamation and the subsequent thermal rearrangement. This method has been successfully applied to a range of aniline and heterocyclic scaffolds, producing N(sp²)-sulfamates and C(sp²)-sulfonates in high yields. nih.gov Kinetic isotope effect experiments have indicated that the rearrangement from the N-sulfamate to the C-sulfonate proceeds through an intermolecular mechanism, where sulfur trioxide is released from the N-sulfamate and then participates in an electrophilic aromatic substitution with another aniline molecule. nih.gov

Starting MaterialProduct TypeIsolated Yield
AnilineN(sp²)-sulfamate99%
AnilineC(sp²)-sulfonate80%
Propofol AnalogueO(sp²)-sulfate88%

Table based on findings from a study on sulfamation and rearrangement using TBSAB. nih.gov

One-Pot Synthetic Strategies using Sulfuric Acid as a Reagent

Sulfuric acid and its immobilized forms are effective catalysts and reagents in various one-pot, multi-component reactions involving aniline. These strategies are highly efficient, allowing for the synthesis of complex molecules from simple precursors in a single step.

One notable example is the synthesis of fused-quinolines. This process involves an initial Ugi four-component condensation, which is followed by a Povarov-type reaction with anilines that is promoted by sulfuric acid. nih.gov This sequential one-pot method provides access to a diverse range of structurally complex heterocyclic compounds like pyrrolo[3,4-b]quinolin-1-ones. nih.gov

Silica (B1680970) sulfuric acid (SSA) has emerged as a particularly useful heterogeneous catalyst for these reactions. It has been employed in the one-pot, three-component synthesis of α-aminonitriles from the reaction of an aldehyde, aniline, and trimethylsilyl (B98337) cyanide at room temperature. sorbonne-universite.frthieme-connect.com Similarly, SSA catalyzes the Mannich-type reaction between an aldehyde, acetophenone, and aniline to produce β-amino carbonyl derivatives. researchgate.net Other applications include the synthesis of pyrrole-fused isocoumarins under solvent-free conditions and the creation of 2,4,5-triaryl-1H-imidazoles. scirp.orgbeilstein-journals.org

Reaction ProductKey ReactantsCatalyst/Reagent
Fused-Quinolines nih.govPropiolic acids, aldehydes, aminoaldehyde acetals, isocyanides, anilinesSulfuric Acid
α-Aminonitriles sorbonne-universite.frAldehydes, aniline, trimethylsilyl cyanideSilica Sulfuric Acid (SSA)
β-Amino Carbonyls researchgate.netAldehydes, acetophenone, anilinesSilica Sulfuric Acid (SSA)
Pyrrole-fused Isocoumarins beilstein-journals.orgNinhydrin adducts, primary amines (including aniline)Silica Sulfuric Acid (SSA)
2,4,5-Triaryl-1H-imidazoles scirp.orgBenzil, aldehydes, ammonium acetateSulfuric Acid on Silica Gel
Quinolone-4-carboxylic acids jsynthchem.comAniline, isocyanides, α,β-unsaturated carbonylsNano Magnetic Silica Sulfuric Acid

Preparation and Application of Silica Sulfuric Acid (SSA) Catalysts

Silica sulfuric acid represents a class of solid acid catalysts that leverages the high surface area of silica gel as a support for sulfonic acid groups. These heterogeneous catalysts are valued for their efficiency, ease of separation, and reusability.

Synthesis of Silica Sulfuric Acid by Grafting Sulfonic Acid Groups onto Silica Gel

There are two primary methods for preparing silica sulfuric acid. The first is a direct method involving the reaction of silica gel with a sulfonating agent. Typically, chlorosulfonic acid is added dropwise to a suspension of silica gel, leading to the formation of sulfonic acid groups on the silica surface. sorbonne-universite.frthieme-connect.de

The second, more common method is a multi-step grafting process. researchgate.netbas.bg

Functionalization : The silica gel surface is first treated with an organosilane, most commonly (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS). This step grafts propyl-thiol groups onto the silica. researchgate.netbas.bg

Oxidation : The thiol (-SH) functionalities are then oxidized to sulfonic acid (-SO₃H) groups. This oxidation is typically achieved using an oxidizing agent like hydrogen peroxide. researchgate.netbas.bgacs.org

This grafting method creates a covalent bond between the propyl sulfonic acid group and the silica support, resulting in a stable catalyst. bas.bg Characterization techniques confirm the immobilization of the organic sulfonic acid groups within the pores of the silica gel. bas.bg

Immobilization Techniques for Sulfuric Acid on Solid Supports

The functionalization of solid supports, particularly silica gel, with sulfuric acid can be achieved through two main techniques: physical adsorption (impregnation) and chemical bonding (grafting).

The grafting method, as described in the previous section, involves the formation of strong covalent bonds and results in a highly stable catalyst where leaching of the acid is minimized. researchgate.netacs.org

The impregnation technique is a simpler, more direct method. It involves physically adsorbing sulfuric acid onto the surface of the support. In a typical procedure, concentrated sulfuric acid is added to a slurry of silica gel in an inert, volatile solvent like diethyl ether or ethyl acetate. scirp.orgmdpi.com The mixture is stirred, allowing the acid to disperse and adsorb onto the high surface area of the silica. The solvent is then removed under reduced pressure, and the resulting solid is often heated to produce a dry, free-flowing powder. scirp.orgmdpi.com While simpler, this method relies on weaker physical interactions compared to the covalent bonds formed during grafting. acs.org

Reusability and Stability of Silica Sulfuric Acid Catalysts

A key advantage of silica sulfuric acid as a heterogeneous catalyst is its stability and reusability. rsc.orgresearchgate.net After a reaction is complete, the solid catalyst can be easily recovered from the reaction mixture by simple filtration. sorbonne-universite.frresearchgate.net This straightforward separation avoids complex work-up procedures.

The recovered catalyst can be washed, dried, and reused in subsequent reactions, often without a significant loss of catalytic activity. sorbonne-universite.frresearchgate.net For instance, in the synthesis of 4-toluenesulphonic acid, a silica sulfuric acid catalyst was reused for five consecutive runs with only a minor decrease in the product yield, demonstrating its robust nature. eijppr.com Similarly, nano magnetic silica sulfuric acid catalysts have shown remarkable reusability over multiple cycles. jsynthchem.com This stability and recyclability make SSA an economically and environmentally attractive alternative to homogeneous acid catalysts. eijppr.com

Catalytic RunYield of 4-toluenesulphonic acid (%)
190
289
389
488
587

Table illustrating the reusability of a silica sulfuric acid catalyst. Data from eijppr.com.

Advanced Spectroscopic and Structural Characterization Techniques for Aniline Sulfuric Acid Systems

Vibrational Spectroscopy for Structural Elucidation and Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for investigating the molecular structure of aniline-sulfuric acid systems. It allows for the identification of specific chemical bonds and functional groups, and provides insight into the intermolecular interactions and the structural changes that occur upon protonation and polymerization.

FTIR spectroscopy is extensively used to identify the chemical structure of polyaniline and to confirm its successful synthesis and doping with sulfuric acid. asianpubs.orgespublisher.com The technique probes the vibrational modes of molecules, with specific peaks in the spectrum corresponding to the stretching and bending of particular bonds.

The FTIR spectrum of polyaniline is characterized by two principal absorption bands that signify its unique structure: the C=C stretching deformations of the benzenoid and quinoid rings. asianpubs.org The presence and relative intensity of these bands are indicative of the polymer's oxidation state. The peak for the benzenoid ring typically appears around 1486-1497 cm⁻¹, while the quinoid ring stretching is observed at a higher wavenumber, around 1583 cm⁻¹. asianpubs.orgespublisher.com

Upon doping with sulfuric acid, significant changes are observed in the FTIR spectrum. Protonation occurs at the nitrogen atoms of the quinoid rings, leading to the formation of semiquinone radical cations (polarons). nih.gov This process results in shifts in peak positions and changes in intensity. For instance, a band around 1301-1309 cm⁻¹ is assigned to the C-N stretching vibration of the benzenoid ring. asianpubs.orgespublisher.com A crucial indicator of successful doping is the appearance of a band described as an "electronic-like band" around 1128 cm⁻¹, which is associated with the vibration mode of the protonated N=Q=N structure (where Q is a quinonic-type ring). asianpubs.org The presence of sulfate (B86663) ions from the acid dopant can be confirmed by peaks in the 1290-1350 cm⁻¹ region. jsaer.com The out-of-plane C-H bending in the para-disubstituted benzene (B151609) ring gives rise to a peak around 805-832 cm⁻¹. asianpubs.orgespublisher.com These spectral features collectively confirm the formation of the conductive emeraldine (B8112657) salt form of polyaniline.

Table 1: Characteristic FTIR Peak Assignments for Sulfuric Acid Doped Polyaniline

Wavenumber (cm⁻¹)AssignmentReference(s)
~1583C=C stretching deformation of quinoid rings asianpubs.org
~1497C=C stretching deformation of benzenoid rings asianpubs.org
1290-1350C-N stretching of amine and presence of sulfate compounds jsaer.com
~1309C-N stretching vibration of the benzenoid ring asianpubs.org
~1128"Electronic-like band" of N=Q=N, indicator of protonation/doping asianpubs.org
~1030Vibration associated with sulfate ion from the oxidant (APS) espublisher.com
~805Out-of-plane deformation of C-H in the p-disubstituted benzene ring asianpubs.org

Raman spectroscopy complements FTIR by providing detailed information about the molecular vibrations of the carbon backbone and the nature of bonding in aniline-sulfuric acid systems. It is particularly sensitive to the C=C stretching vibrations of the quinoid and benzenoid rings and the C-N stretching vibrations, making it invaluable for characterizing the polymer's structure and doping level. researchgate.netresearchgate.net

The Raman spectrum of sulfuric acid-doped polyaniline exhibits several characteristic peaks. The C~C stretching vibration within the semibenzenoid radical cation structure (polaron) is a key feature. An intense peak observed around 1610-1627 cm⁻¹ is assigned to C-C stretching vibrations in the benzenoid ring. researchgate.netelectrochemsci.org The C=C stretching of the quinonoid ring is typically found near 1584 cm⁻¹. electrochemsci.org

Doping with sulfuric acid leads to the formation of polaronic and bipolaronic structures, which have distinct Raman signatures. Peaks in the range of 1347-1360 cm⁻¹ are indicative of semiquinone cation radicals within delocalized polaronic structures and C-N⁺ stretching vibrations. researchgate.net The in-plane C-H bending of the quinoid unit is observed around 1163-1180 cm⁻¹. researchgate.netresearchgate.net The C-N stretching vibration of the various amine units gives rise to peaks around 1224-1241 cm⁻¹. researchgate.net Analysis of these bands allows for a detailed characterization of the polymer's structural conformation and the extent of charge delocalization along the polymer chain, which is influenced by hydrogen bonding with the sulfate counter-ions.

Table 2: Key Raman Peak Assignments for Sulfuric Acid Doped Polyaniline

Wavenumber (cm⁻¹)AssignmentReference(s)
~1627C–C stretching in Benzenoid ring (8a vibration mode) electrochemsci.org
~1584C=C stretching of Quinoid ring electrochemsci.org
1347-1360C-N⁺ stretching in delocalized polaronic structures researchgate.net
~1241C-N stretching in polaronic units researchgate.net
~1171In-plane C-H bending vibration of quinoid/benzenoid units electrochemsci.org
~817Out-of-plane vibrations of the protonated emeraldine ring researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Doping State Analysis

Electronic Spectroscopy for Electronic Structure and Doping Effects

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is essential for investigating the electronic structure of aniline-sulfuric acid systems. It provides direct evidence of the electronic transitions that are characteristic of the conjugated polymer backbone and the charge carriers (polarons and bipolarons) created during the doping process.

UV-Vis absorption spectra are highly sensitive to the oxidation and protonation states of polyaniline. The spectrum of the undoped, non-conductive emeraldine base form of PANI typically shows two main absorption bands. The first, appearing around 320-330 nm, is attributed to the π-π* electron transition within the benzenoid rings of the polymer chain. scispace.comchalcogen.ro The second band, a broad absorption around 630 nm, corresponds to an exciton-like transition from the highest occupied molecular orbital (HOMO) of the benzenoid unit to the lowest unoccupied molecular orbital (LUMO) of the quinoid unit.

When polyaniline is doped with sulfuric acid, its electronic structure is dramatically altered, which is reflected in the UV-Vis spectrum. jsaer.comchalcogen.ro The protonation leads to the formation of charge carriers, and new absorption bands appear. Three prominent absorption peaks are typically observed in the spectrum of the conductive, sulfuric acid-doped emeraldine salt. chalcogen.roconicet.gov.ar

The π-π transition:* This band remains, often located around 320-356 nm. scispace.comchalcogen.ro

The polaron band transition: An absorption appears around 415-460 nm. scispace.comchalcogen.ro This band arises from the transition of electrons from the valence band to the newly formed polaron energy levels within the band gap.

The π-polaron transition: A broad absorption is observed in the near-infrared (NIR) region, typically around 800-805 nm. chalcogen.ro This is another signature of the conductive state, corresponding to a transition from the π band to the polaron band.

The presence and intensity of these polaron-related bands are direct indicators of the doping level and the resulting high electrical conductivity of the material. jsaer.com Further protonation at very high acid concentrations can lead to the formation of bipolarons. kpi.ua

Table 3: UV-Vis Absorption Bands for Sulfuric Acid Doped Polyaniline

Wavelength (nm)AssignmentReference(s)
~320-356π-π* transition of the benzenoid ring scispace.comchalcogen.roconicet.gov.ar
~415-460Polaron → π* transition (Polaron band) scispace.comchalcogen.ro
~805π → Polaron transition (Indicator of conductive state) chalcogen.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. By analyzing the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13), NMR provides information on the connectivity of atoms and the electronic structure of the molecule.

In the context of aniline-sulfuric acid systems, NMR is particularly useful for studying the initial salt formation—anilinium sulfate—which is the precursor to the polymer. When aniline (B41778) is protonated by sulfuric acid, the electron density around the protons and carbons of the aromatic ring and the amino group changes, leading to shifts in their resonance frequencies (chemical shifts).

¹H NMR: The ¹H NMR spectrum of anilinium sulfate, when measured in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons and the protonated amine group (-NH₃⁺). The aromatic protons typically appear as a multiplet in the range of 6.9 to 7.3 ppm. chemicalbook.com A broad signal corresponding to the anilinium protons (-NH₃⁺) can often be observed at a higher chemical shift, for example, around 8.0 ppm, indicating the deshielding effect of the positive charge. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information. For anilinium sulfate in DMSO-d₆, the carbon atoms of the benzene ring show distinct peaks. The carbon atom bonded to the anilinium group (C1) is typically found around 144 ppm. The other aromatic carbons (C2/C6, C3/C5, and C4) resonate at approximately 118 ppm, 129 ppm, and 122 ppm, respectively. These shifts, when compared to neutral aniline, reflect the changes in electron distribution upon protonation by sulfuric acid.

Table 4: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Anilinium Sulfate in DMSO-d₆

NucleusChemical Shift (ppm)AssignmentReference(s)
¹H~8.0-NH₃⁺ protons chemicalbook.com
¹H~7.25Aromatic protons (C₂-H, C₆-H) chemicalbook.com
¹H~6.99Aromatic protons (C₃-H, C₅-H) chemicalbook.com
¹H~6.96Aromatic proton (C₄-H) chemicalbook.com
¹³C~144.1C1 (-C-NH₃⁺) chemicalbook.com
¹³C~129.2C3, C5 chemicalbook.com
¹³C~122.1C4 chemicalbook.com
¹³C~118.0C2, C6 chemicalbook.com

X-ray Diffraction (XRD) for Crystallinity and Microstructure Analysis

X-ray diffraction is a powerful, non-destructive technique used to analyze the atomic and molecular structure of a material. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice of a sample, XRD can provide information on crystal structure, phase, and degree of crystallinity.

Powder X-ray Diffraction (PXRD) is crucial for analyzing aniline-sulfuric acid systems, particularly for the resulting polyaniline (PANI) products. The technique helps in distinguishing between crystalline and amorphous phases within the material.

The reaction of aniline with sulfuric acid often leads to the formation of polyaniline salts. The resulting PANI can exhibit varying degrees of crystallinity depending on the synthesis conditions. PXRD patterns of PANI synthesized in the presence of sulfuric acid often show a combination of sharp peaks, indicative of crystalline regions, and broad humps, characteristic of an amorphous nature. espublisher.comespublisher.combiointerfaceresearch.com

Key research findings from PXRD analysis include:

Amorphous Nature : Several studies have reported that PANI synthesized via chemical bath deposition or other methods using sulfuric acid results in a predominantly amorphous structure. espublisher.comespublisher.comespublisher.com A broad peak often observed around 2θ = 22° is attributed to the periodicity parallel to the polymer chains. espublisher.comresearchgate.net

Crystalline Peaks : In some cases, distinct crystalline peaks are observed. For instance, PANI nanofibers have shown sharp peaks at 2θ values of approximately 15°, 20°, and 25°, corresponding to specific crystal planes of the emeraldine salt form. researchgate.netsumdu.edu.ua These peaks suggest a degree of order within the polymer structure, often described as semi-crystalline. researchgate.netresearchgate.net

Influence of Synthesis Conditions : The concentration of sulfuric acid and other synthesis parameters can influence the resulting crystallinity. While some studies find no significant impact of sulfuric acid concentration on the amorphous nature espublisher.com, others suggest that factors like the use of specific templates can induce a more crystalline structure. rsc.org For example, PANI prepared in the presence of boric acid and sulfuric acid showed a more crystalline nature compared to that prepared with sulfuric acid alone. rsc.org

The degree of crystallinity is a critical parameter as it influences the material's electrical conductivity and mechanical properties. Amorphous regions can offer higher ion mobility, which is beneficial for electrochemical applications, while crystalline regions contribute to higher conductivity. researchgate.netresearchgate.net

Table 1: Representative XRD Peak Positions and Interpretations for Polyaniline-Sulfuric Acid Systems

2θ (degrees) Miller Indices (hkl) Interpretation Reference(s)
~9.3° - Corresponds to the presence of the aniline moiety. researchgate.net
~15.2° (011) Characteristic peak of the emeraldine salt form of PANI, indicating some crystallinity. researchgate.netsumdu.edu.ua
~20.7° (020) Characteristic peak of the emeraldine salt form of PANI, related to chain periodicity. researchgate.netresearchgate.net
~22° - Broad peak indicating the amorphous nature of PANI, corresponding to periodicity along the polymer chain. espublisher.com
~25.2° (200) Characteristic peak of the emeraldine salt form of PANI. researchgate.netsumdu.edu.ua

Microscopic Techniques for Morphological Characterization

Microscopy techniques are essential for visualizing the surface features, shape, and size of the materials formed from aniline-sulfuric acid reactions. This is particularly important for polymeric products like polyaniline, where the morphology at the micro- and nanoscale significantly impacts properties such as conductivity and performance in devices.

Scanning Electron Microscopy (SEM) is a widely used technique to study the surface topography and morphology of aniline-sulfuric acid products. It provides high-resolution images that reveal the micro- and nanostructure of the material.

In the context of polyaniline synthesized using sulfuric acid, SEM analysis has revealed a variety of morphologies, which are highly dependent on the synthesis conditions:

Nanofibers and Nanorods : Many studies report the formation of nanofibrous or nanorod structures. espublisher.comespublisher.comiikii.com.sg The concentration of sulfuric acid has been shown to influence the density and size of these nanofibers. espublisher.comespublisher.com For instance, an increase in sulfuric acid concentration can lead to a higher density of nanofibers. espublisher.com TEM analysis has confirmed the nanofiber morphology with widths ranging from 25-80 nm. rsc.org

Granular and Globular Structures : A granular or globular morphology is also commonly observed. researchgate.netresearchgate.netscirp.org The formation of well-defined globules can be favored in strongly acidic media. researchgate.net At lower sulfuric acid concentrations and slower growth rates, a "sponge"-like morphology may be observed, which transitions to more crowded, gravel-like structures at higher acid concentrations. researchgate.net

Porous Structures : The arrangement of nanofibers or granules often results in a porous morphology. scirp.orgmdpi.com This porosity is beneficial for applications such as sensors and supercapacitors as it increases the surface area available for interaction.

Influence of Synthesis Method : The method of synthesis, such as chemical bath deposition, electrochemical polymerization, or interfacial polymerization, significantly affects the final morphology. espublisher.comresearchgate.net For example, electrochemical synthesis via cyclic voltammetry can produce films with varying porosity depending on the acid concentration and switching potential. researchgate.net

Table 2: Influence of Sulfuric Acid Concentration on Polyaniline Morphology

Sulfuric Acid Concentration Resulting Morphology Observation Method Reference(s)
Varied (e.g., 0.5 M to 2.0 M) Increasing density of nanofibers with increasing acid concentration. FE-SEM espublisher.comespublisher.com
Low Concentration "Sponge"-like, porous structure. SEM researchgate.net
High Concentration (e.g., 3.0 M) Crowded, gravel-like or globular structures. SEM researchgate.net
1.0 M Flake-like, two-dimensional structure. SEM nih.gov
5.0 M Larger particles with a more globular, aggregated structure. SEM nih.gov

Other Advanced Characterization Methods

Beyond XRD and SEM, other advanced techniques provide deeper insights into the electronic structure and elemental composition of aniline-sulfuric acid systems.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In aniline-sulfuric acid systems, particularly in the resulting polyaniline, EPR is invaluable for studying the formation and behavior of radical cations (polarons), which are fundamental to the polymer's conductivity. aip.orgmdpi.com

The oxidation of aniline, either chemically or electrochemically, in the presence of sulfuric acid can generate these radical species. mdpi.comcdnsciencepub.com The protonation of polyaniline's emeraldine base form with an acid like sulfuric acid leads to the formation of the conductive emeraldine salt, which contains polarons. researchgate.net

Key findings from EPR studies include:

Detection of Polarons : EPR spectra confirm the presence of paramagnetic centers (polarons) in sulfuric acid-doped polyaniline. researchgate.netawardspace.us The intensity of the EPR signal can be correlated with the concentration of these charge carriers. scirp.orgrsc.org

Influence of Doping : The doping process with sulfuric acid significantly affects the EPR signal. The conversion of the polyaniline base to its salt form via doping increases the concentration of paramagnetic species. researchgate.net

Charge Transport Mechanisms : Temperature-dependent EPR studies have been used to investigate the mobility of these charge carriers and understand the mechanisms of charge transport in polyaniline salts. The data can reveal information about different types of polarons (e.g., mobile vs. pinned) and their role in conductivity. awardspace.us

Salts containing stable aniline radical cations have been isolated and characterized by EPR spectroscopy, providing direct evidence of these species. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

For aniline-sulfuric acid systems, XPS is particularly useful for:

Confirming Doping : XPS analysis can confirm the incorporation of sulfur from sulfuric acid into the polyaniline chain, verifying the doping process. rsc.org The presence of a sulfur peak in the XPS spectrum is clear evidence of this. xmu.edu.cnxmu.edu.cn

Determining Oxidation States : The high-resolution N 1s core-level spectrum is crucial for determining the oxidation state of the polyaniline. The N 1s spectrum can be deconvoluted into multiple components representing different types of nitrogen atoms, such as uncharged amine nitrogen (-NH-), and positively charged nitrogen species like radical cations (-N•+-) and dications (-N+=). researchgate.netnih.gov The ratio of these species provides a quantitative measure of the polymer's oxidation and doping level. researchgate.netresearchgate.net

Table 3: Representative N 1s XPS Peak Assignments for Sulfuric Acid-Doped Polyaniline

Binding Energy (eV) Nitrogen Species Assignment Interpretation Reference(s)
~399.5 eV Uncharged Amine Nitrogen (-NH-) Represents the benzenoid amine units in the polymer backbone. researchgate.net
~400.8 eV Radical Cationic Nitrogen (-N•+-) Represents the polaronic charge carriers, indicative of the doped, conducting state. researchgate.net
Higher Binding Energies Positively Charged Nitrogen (e.g., protonated amine) Can also indicate the extent of protonation and doping. researchgate.net

Electrochemical Techniques for Redox Behavior and Conductivity

Electrochemical techniques are pivotal in characterizing the redox behavior and conductivity of aniline-sulfuric acid systems. These methods provide in-depth insights into the electropolymerization process of aniline and the resulting properties of polyaniline (PANI).

Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of aniline in sulfuric acid. srce.hrarxiv.org The process involves cycling the potential of a working electrode and measuring the resulting current.

In a typical CV experiment of aniline in a sulfuric acid solution, the first scan reveals an oxidation peak at approximately +0.8 V to +1.0 V versus a saturated calomel (B162337) electrode (SCE), corresponding to the irreversible oxidation of the aniline monomer to form radical cations. arxiv.org This initiation step is crucial for the subsequent polymerization. Upon continuous cycling of the potential, new redox peaks emerge at lower potentials, indicating the formation and deposition of an electroactive polyaniline film on the electrode surface. arxiv.org

These new peaks typically represent the redox transitions of polyaniline. The first redox pair, often observed between +0.1 V and +0.3 V, corresponds to the transition between the fully reduced leucoemeraldine state and the partially oxidized emeraldine salt form. A second redox pair, appearing at higher potentials (around +0.6 V to +0.8 V), is associated with the transition from the emeraldine to the fully oxidized pernigraniline state. The increase in the peak currents with successive scans signifies the growth of the conductive polymer film. arxiv.org

The electrochemical polymerization of aniline is understood to be an autocatalytic process, where the initially formed polymer facilitates further monomer oxidation. researchgate.net The mechanism involves the coupling of aniline radical cations, leading to the formation of dimers, oligomers, and eventually the polymer chain. utexas.eduscispace.com

Cyclic Voltammetry Data for Aniline Electropolymerization

ParameterValueConditionsReference
Aniline Oxidation Peak (1st scan)~ +0.8 V vs. SCE0.1 M Aniline in 1 M H₂SO₄, 100 mV/s arxiv.org
Aniline Oxidation Peak (1st scan)~ +0.60 V vs. SCE5 x 10⁻³ M Aniline in 10⁻¹ M H₂SO₄, 50 mV/s srce.hr
PANI Redox Peak 1 (Oxidation)~ +0.19 V vs. SCE0.1 M Aniline in 1 M H₂SO₄ arxiv.org
PANI Redox Peak 1 (Reduction)~ +0.08 V vs. SCE0.1 M Aniline in 1 M H₂SO₄ arxiv.org
PANI Redox Peak 2 (Oxidation)~ +0.40 V vs. SCE5 x 10⁻³ M Aniline in 10⁻¹ M H₂SO₄ srce.hr
PANI Redox Peak 2 (Reduction)~ +0.30 V vs. SCE5 x 10⁻³ M Aniline in 10⁻¹ M H₂SO₄ srce.hr

Redox Behavior and Influencing Factors

The redox behavior of the aniline-sulfuric acid system is influenced by several factors, including the concentration of aniline and sulfuric acid, the potential scan rate, and the nature of the electrode material. srce.hr

Concentration Effects: Higher concentrations of both aniline and sulfuric acid generally lead to increased rates of polymerization and higher conductivity of the resulting PANI film. nih.gov For instance, increasing the sulfuric acid concentration from 1 M to 2 M has been shown to enhance the electrical conductivity of the synthesized PANI. aip.org

Scan Rate: The scan rate during cyclic voltammetry can affect the morphology and properties of the polymer film. utexas.edu

Electrode Material: Different electrode materials, such as platinum and glassy carbon, can influence the electropolymerization process. srce.hr

Conductivity Measurements

The electrical conductivity of polyaniline doped with sulfuric acid is a key characteristic. The emeraldine salt form of PANI, produced during electrochemical synthesis in sulfuric acid, is electrically conductive. scispace.com The conductivity is attributed to the presence of polarons and bipolarons, which are charge carriers created during the doping process. rasayanjournal.co.in

The four-probe technique is a standard method for measuring the conductivity of PANI films. rasayanjournal.co.inias.ac.in Studies have shown that the conductivity of H₂SO₄-doped PANI can be significant, with reported values in the range of 10⁻³ to 0.83 S/cm. aip.orgrasayanjournal.co.in The concentration of the sulfuric acid dopant plays a crucial role, with higher concentrations generally leading to higher conductivity. aip.orgias.ac.in For example, PANI synthesized with 2 M H₂SO₄ exhibited a higher electrical conductivity (1.53×10⁻³ S/cm) compared to that synthesized with 1 M H₂SO₄. aip.org

Conductivity of Polyaniline Doped with Sulfuric Acid

Sulfuric Acid ConcentrationConductivity (S/cm)Synthesis MethodReference
1 M-Interfacial Polymerization aip.org
2 M1.53 x 10⁻³Interfacial Polymerization aip.org
1 MHigher than with HCl or HNO₃Electrochemical Polymerization ias.ac.in
-0.83Electrochemical Method (1.7V) rasayanjournal.co.in

The electrochemical techniques discussed provide a comprehensive understanding of the redox reactions and charge transport properties inherent to the aniline-sulfuric acid system, which are fundamental to its applications in conductive polymers and other electrochemical devices.

Theoretical and Computational Chemistry Approaches to Aniline Sulfuric Acid Systems

Density Functional Theory (DFT) Studies on Molecular Structures and Electronic Properties

Density Functional Theory (DFT) has become a important tool for investigating the interactions between aniline (B41778) and sulfuric acid at the molecular level. These computational methods provide detailed insights into the geometric and electronic structures of the involved molecules and their complexes.

Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule or molecular complex, corresponding to a local energy minimum on the potential energy surface. bu.edu For aniline-sulfuric acid systems, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. For instance, DFT calculations can predict the structural changes in both aniline and sulfuric acid upon interaction, such as the protonation of the aniline's amino group by the acidic proton from sulfuric acid, forming the anilinium ion and bisulfate. asianpubs.orgborenv.net

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the optimized structure is a true energy minimum. bu.edu A stable structure will have all real and positive vibrational frequencies. bu.edu These calculations also allow for the prediction of infrared (IR) spectra, which can be compared with experimental data to validate the computational model. acs.orgresearchgate.net For example, a study on bis(3-nitroanilinium)sulfate, a salt formed from 3-nitroaniline (B104315) and sulfuric acid, showed good agreement between the computed vibrational spectra and experimental results. asianpubs.org The calculations can identify specific vibrational modes, such as the N-H stretching frequencies in the anilinium ion and the S-O stretching frequencies in the bisulfate ion, providing a detailed picture of the molecular bonding. asianpubs.orgacs.org

Table 1: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Aniline-Related Species. (Illustrative Data)
Vibrational ModeGas Phase Aniline (Calculated)Anilinium Ion (Calculated)Experimental Range
N-H Stretch (asymmetric)344033003300-3500
N-H Stretch (symmetric)336032503300-3500
C-N Stretch127813051250-1340
Ring C-C Stretch162016001590-1620

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu

In the context of aniline-sulfuric acid systems, HOMO-LUMO analysis helps to explain the interaction between the two molecules. Aniline possesses a high-energy HOMO, localized primarily on the amino group and the aromatic ring, making it an effective electron donor. ucsb.edu Sulfuric acid, on the other hand, has a low-energy LUMO, indicating its capacity to accept electrons. The energy gap between the HOMO of aniline and the LUMO of sulfuric acid is a critical parameter. A smaller HOMO-LUMO gap generally suggests a more favorable interaction and a higher reactivity between the molecules. kashanu.ac.ir DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. asianpubs.orgkashanu.ac.irsciencepublishinggroup.com This analysis is particularly useful in corrosion inhibition studies, where the interaction between an inhibitor molecule like aniline and a metal surface is crucial. kashanu.ac.ir

Table 2: Calculated Frontier Orbital Energies (in eV) for Aniline and Related Species. (Illustrative Data)
MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Aniline-5.440.005.44
Anilinium Ion-8.90-1.207.70
Sulfuric Acid-12.50-0.5012.00

Adsorption Energy Calculations in Corrosion Inhibition Studies

Aniline and its derivatives are known to act as corrosion inhibitors for various metals in acidic media. researchgate.netoup.com DFT calculations are extensively used to investigate the mechanism of this inhibition by calculating the adsorption energy of the inhibitor molecule on the metal surface. researchgate.netnih.gov The adsorption energy (E_ads) is defined as the energy change when an inhibitor molecule adsorbs onto the metal surface from the bulk solution. acs.org A more negative (i.e., larger in magnitude) adsorption energy indicates a stronger and more spontaneous adsorption process, leading to better corrosion protection. mjcce.org.mkdoi.org

These calculations typically model a small cluster of metal atoms or a periodic slab to represent the metal surface (e.g., Fe(110) or Cu(111)). mjcce.org.mkroyalsocietypublishing.org The aniline molecule is then placed at various sites and orientations on the surface, and the geometry is optimized to find the most stable adsorption configuration. acs.orgnih.gov The interaction often involves the nitrogen atom's lone pair electrons and the π-electrons of the aromatic ring donating electron density to the vacant d-orbitals of the metal atoms. oup.com In an acidic environment like a sulfuric acid solution, aniline exists in its protonated form (anilinium ion), and the adsorption can also occur through electrostatic interactions between the positively charged anilinium ion and a negatively charged metal surface. researchgate.net

Table 3: Calculated Adsorption Energies (E_ads) for Aniline on Different Metal Surfaces in Acidic Media. (Illustrative Data)
InhibitorMetal SurfaceMediumE_ads (kcal/mol)
AnilineCopper (Cu)Acidic Solution-30 to -67
Aniline-modified SWCNTCu(111)HCl-220.92 to -261.01
PANI/H₂SO₄304 Stainless Steel--16

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for System Behavior

While DFT provides a static, time-independent picture of molecular interactions, Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer insights into the dynamic behavior of aniline-sulfuric acid systems over time.

Simulating Aniline-Sulfuric Acid Cluster Formation and Dynamics

In the atmosphere and in solution, molecules of aniline and sulfuric acid can aggregate to form clusters. borenv.netresearchgate.netcopernicus.org The formation and growth of these clusters are critical in processes like atmospheric new particle formation. copernicus.orgnih.gov MD simulations can model the time evolution of a system containing multiple aniline and sulfuric acid molecules. borenv.netchemrxiv.org Starting from an initial random distribution, the simulation calculates the forces between all atoms and solves Newton's equations of motion to track their trajectories over time. chemrxiv.org

Modeling Adsorption Mechanisms on Surfaces in Acidic Environments

Monte Carlo (MC) simulations are another powerful computational technique used to study the adsorption of aniline on metal surfaces in the presence of sulfuric acid. mjcce.org.mkdoi.orgroyalsocietypublishing.orgresearchgate.net Unlike MD, which follows deterministic trajectories, MC methods use random sampling to explore the vast number of possible configurations of the system. The "Adsorption Locator" module, often used in materials science software, employs MC simulations to identify the most favorable adsorption sites for a molecule on a given surface. doi.orgroyalsocietypublishing.org

In a typical simulation for corrosion inhibition, the system would consist of a metal surface (e.g., iron), water molecules, hydronium ions (from sulfuric acid), bisulfate ions, and aniline molecules. royalsocietypublishing.orgresearchgate.net The simulation randomly attempts to move, rotate, or change the conformation of the aniline molecules on the surface. Each new configuration is accepted or rejected based on its energy, according to a specific statistical criterion (e.g., the Metropolis algorithm). doi.org Over many iterations, the simulation converges to the lowest energy configurations, providing information about the preferred adsorption geometry and the interaction energy. mjcce.org.mkdoi.org These simulations have confirmed that aniline and its derivatives can effectively displace water molecules from the metal surface, forming a protective layer that inhibits corrosion. mjcce.org.mkroyalsocietypublishing.org

Computational chemistry provides powerful tools for investigating the interactions between aniline and sulfuric acid at a molecular level. These methods allow for the detailed examination of aggregates and clusters, offering insights into their stability, structure, and the dynamics of proton exchange.

Quantum Chemical Calculations of Aniline-Sulfuric Acid Aggregates and Clusters

Quantum chemical calculations are instrumental in characterizing the non-covalent interactions that govern the formation of complexes between aniline and sulfuric acid. These interactions are primarily driven by hydrogen bonding, leading to the formation of stable aggregates.

The interaction between an amine and sulfuric acid can result in either a hydrogen-bonded molecular complex or a more stable ionic pair formed via proton transfer. nih.gov Computational studies on similar amine-sulfuric acid systems reveal that the binding of amines to sulfuric acid is significantly strong. copernicus.org

Density Functional Theory (DFT) calculations are frequently employed to examine the energetic and structural aspects of these acid-base interactions. nih.gov The stability of the resulting complexes is quantified by the binding energy, which represents the energy released upon complex formation. For the interaction between sulfuric acid (SA) and various amines, calculations show that the formation of ionic pairs is an energetically favorable process. nih.gov The change in free energies (ΔG) accompanying the formation of these complexes indicates their thermodynamic stability. Using various amines as a proxy for aniline, the strength of these interactions can be illustrated. For instance, the interaction of sulfuric acid with propylamine (B44156) (PrA), dipropylamine (B117675) (DPrA), and tripropylamine (B89841) (TPrA) has been computationally studied, demonstrating the formation of stable ionic pairs. nih.gov

Using structural, energy, and Quantum Theory of Atoms in Molecules (QTAIM) analyses, it has been determined that the ionic pairs formed with the tripropylamine (TPrA) cation possess the strongest hydrogen bonds, irrespective of the acid anion. nih.gov While specific binding energy values for the aniline-sulfuric acid complex are subject to the computational method and basis set used, the trends observed in analogous systems suggest a strong interaction leading to a stable ionic complex. nih.govcopernicus.org The reaction between aniline and sulfuric acid leads to the formation of anilinium hydrogen sulfate (B86663), which exhibits a pronounced ionic character due to the complete proton transfer from the acid to the aniline molecule. smolecule.com

Table 1: Calculated Energetic Parameters for the Interaction of Various Amines with Sulfuric Acid (SA) This table presents data from a study on various propylamines and serves as a model to illustrate the energetic principles of aniline-sulfuric acid interaction.

Interacting SystemChange in Free Energy of Molecular Complex Formation (ΔGMC, kcal/mol)Change in Free Energy of Ionic Pair Formation (ΔGIP, kcal/mol)
PrA + SA-8.9-17.9
DPrA + SA-10.9-22.3
TPrA + SA-10.5-24.4

Data sourced from computational studies on propylamines and sulfuric acid. nih.gov

A central aspect of the aniline-sulfuric acid interaction is the transfer of a proton from the acid to the amine. Computational studies can map the potential energy surface for this process, identifying the transition states and calculating the energy barriers involved. tandfonline.com The process of proton transfer from acids of varying strength to amines has been studied computationally. nih.gov

For strong acids like sulfuric acid interacting with an amine, the proton transfer is typically a barrierless process, leading directly to the formation of a stable ionic pair (anilinium and bisulfate ions). nih.govsmolecule.com The potential energy curves along the proton transfer coordinate confirm that the ionic pair represents a deep minimum on the potential energy surface. nih.gov

The propensity for proton transfer is related to the difference in proton affinity (ΔРА) between the acid anion and the amine. nih.gov A smaller ΔРА value favors the formation of an ionic pair. In the gas phase, the site of protonation on aniline has been a subject of extensive debate, with computational studies investigating protonation on the nitrogen atom versus the para-carbon of the phenyl ring. tandfonline.com While the energy difference is small, high-level calculations suggest that in the gas phase, the N-protonated form (anilinium ion) is the more stable isomer. researchgate.net This is the species formed when aniline reacts with a strong acid like sulfuric acid. smolecule.com

Computational Analysis of Protonation and Self-Doping Effects in Aniline Derivatives

Computational methods are crucial for understanding how protonation affects the electronic structure of aniline and its polymers, such as polyaniline (PANI). This includes identifying the most likely site of protonation and modeling the effects of "self-doping," where the dopant is a functional group covalently attached to the polymer chain.

The protonation of aniline can occur at several sites, primarily the nitrogen atom of the amino group or the ortho, meta, and para carbons of the aromatic ring. acs.org Extensive computational research using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP) has been conducted to determine the preferred protonation site in the gas phase. researchgate.netacs.org High-level ab initio calculations indicate that aniline is a nitrogen base, with protonation at the nitrogen atom being more favorable than at the para-position of the ring by approximately 1-3 kcal/mol. researchgate.net The small magnitude of this energy difference highlights the sensitivity of the system to the computational method and basis set used. tandfonline.comresearchgate.net

Table 2: Calculated Proton Affinities (PA) and Relative Energies of Protonated Aniline Isomers

IsomerRelative Energy (kcal/mol)Proton Affinity (kcal/mol)Computational Method
N-protonated0.0211.0W1c
p-protonated+1.1-W1c
o-protonated+6.2-W1c
N-protonated0.0213.39PM3
p-protonated+0.28-B3LYP

Data compiled from multiple computational studies. researchgate.netresearchgate.net

In the context of aniline derivatives like polyaniline, protonation is the key mechanism for inducing electrical conductivity. The concept of self-doping involves chemically modifying the polyaniline backbone with acidic functional groups, such as sulfonic (–SO₃H) or phosphonic (–PO₃H₂) acids. mdpi.com These attached groups can then protonate the polymer chain internally, eliminating the need for an external acid dopant.

Computational studies, particularly using DFT, have been employed to investigate these self-doped systems. mdpi.com For instance, calculations on polyaniline functionalized with aminophenylphosphonic acid suggest that the presence of phosphonic groups gives rise to significant inter- and intra-chain interactions. mdpi.com These interactions, including hydrogen bonds, can induce a slight twist in the polymer structure, which in turn modifies the physicochemical, electrical, and electrochemical properties of the material. mdpi.com Similarly, computational modeling of poly(o-methoxyaniline) layered with poly(3-thiophene acetic acid) has been used to study the self-doping effect, which leads to improved specific capacitance. cdmf.org.br These theoretical approaches provide critical insights into how the structure and functionality at the molecular level govern the macroscopic properties of these advanced materials.

Catalytic Applications of Aniline and Sulfuric Acid Derived Systems

Silica (B1680970) Sulfuric Acid as a Heterogeneous Catalyst in Organic Synthesis

Silica sulfuric acid (SSA) is a solid acid catalyst prepared by the reaction of silica gel with chlorosulfonic acid or sulfuryl chloride. eijppr.comthieme-connect.debeilstein-journals.orgnih.gov Its advantages include stability, low toxicity, ease of handling, non-corrosiveness, and reusability, making it a promising catalyst for various organic transformations. eijppr.com

N-Formylation of Amines (including Aniline) with Triethyl Orthoformate

The N-formylation of amines is a vital process in organic chemistry, as N-formyl amine derivatives are precursors to many industrially and biologically important compounds. nih.gov Silica sulfuric acid has proven to be a highly efficient and green catalyst for the N-formylation of a wide range of amines, including aniline (B41778), using triethyl orthoformate as the formylating agent. nih.govmdpi.comnih.gov The reactions are typically carried out under reflux conditions, yielding the desired formamides in high to excellent yields within a short timeframe. nih.govdntb.gov.ua

This method offers several advantages, including short reaction times, high product yields, and the ability to recycle the catalyst without a significant loss in its catalytic activity. nih.govnih.gov The reactions of both aliphatic and aromatic primary amines with triethyl orthoformate in the presence of silica sulfuric acid proceed smoothly, affording N-formylated products with yields ranging from 70% to 96%. nih.gov

Table 1: N-Formylation of Aniline under Various Catalytic Conditions nih.gov

CatalystTemperature (°C)Time (min)Yield (%)
None651200
Silica Gel65120Trace
H2SO4651090
H2SO4-SiO265496
Recycled H2SO4-SiO2 (1st run)65595
Recycled H2SO4-SiO2 (2nd run)65594
Recycled H2SO4-SiO2 (3rd run)65694
Recycled H2SO4-SiO2 (4th run)65693

This table is based on data presented in the referenced article and is intended for illustrative purposes.

Acylation of Amines with 1,3-Diketones via C–C Bond Cleavage

Silica sulfuric acid also catalyzes the acylation of amines with 1,3-diketones, a reaction that proceeds through a carbon-carbon bond cleavage. beilstein-journals.orgnih.gov This solvent-free reaction allows for the synthesis of various protected aniline derivatives. beilstein-journals.org The process involves the reaction of anilines with 1,3-diketones at elevated temperatures. beilstein-journals.orgnih.gov

The proposed mechanism suggests that the arylamine first attacks the activated carbonyl of the 1,3-diketone (like acetylacetone) to form an enamine intermediate. beilstein-journals.org This is a notable application of silica sulfuric acid in facilitating C-C bond cleavage for the formation of amides. beilstein-journals.orgnih.gov

Synthesis of β-amino Carbonyl Derivatives via Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, producing β-amino carbonyl compounds which are valuable building blocks for pharmaceuticals and natural products. derpharmachemica.comijitee.org Silica sulfuric acid has been effectively used as a catalyst in the three-component Mannich reaction of an aldehyde, a ketone, and an amine (like aniline). ijitee.orgglobalauthorid.comresearchgate.net

This method is advantageous due to its simplicity, good to excellent yields, and the reusability of the catalyst. nih.gov The use of silica sulfuric acid allows the reaction to proceed under mild conditions. ijitee.org For instance, the reaction of an aromatic aldehyde, aniline, and a ketone can be carried out at room temperature, yielding the corresponding β-amino carbonyl compounds. nih.gov

Table 2: Synthesis of β-amino Ketones using a Mannich Reaction with Aniline, Benzaldehyde, and various Ketones catalyzed by Silica Sulfuric Acid

KetoneProductYield (%)
Cyclohexanone (B45756)2-(Phenyl(phenylamino)methyl)cyclohexan-1-one92
Acetophenone3-Phenyl-1-phenylamino-1-propanone85
Propiophenone1,3-Diphenyl-3-(phenylamino)propan-1-one88

This table is a representative example based on typical outcomes of such reactions and is for illustrative purposes.

Synthesis of α-Amino Phosphonates from Aniline Derivatives

The synthesis of α-amino phosphonates, which are analogues of α-amino acids with significant biological activity, can be efficiently catalyzed by silica sulfuric acid. This is typically achieved through a one-pot, three-component reaction of an aniline derivative, an aldehyde or ketone, and a phosphate, often referred to as the Kabachnik-Fields reaction. The use of silica sulfuric acid as a heterogeneous catalyst offers advantages such as high yields, mild reaction conditions, and simple work-up procedures.

Sulfonation of Aromatic Compounds using Silica Sulfuric Acid

Aromatic sulfonation is a key industrial process, and silica sulfuric acid provides a milder and more environmentally friendly alternative to traditional sulfonating agents like concentrated sulfuric acid or oleum. eijppr.comwikipedia.org It can be used as both a reagent and a catalyst for the sulfonation of various aromatic compounds. researchgate.net This method offers high yields, short reaction times, and a simple work-up procedure, often avoiding the formation of sulfone byproducts. thieme-connect.de The reaction can be carried out at room temperature, making it an energy-efficient process. eijppr.com The catalyst can also be recovered and reused for several cycles, adding to its green credentials. eijppr.comresearchgate.net

Polyaniline-Sulfuric Acid Systems in Electrocatalysis

Polyaniline (PANI) is a conductive polymer that, when doped with acids like sulfuric acid, exhibits significant electrocatalytic activity. researchgate.netresearchgate.netresearchgate.net These systems are explored for various applications, including fuel cells, supercapacitors, and sensors. mdpi.com The electrochemical properties of polyaniline can be tuned by controlling the concentration of the sulfuric acid used during its synthesis. researchgate.net

Polyaniline is synthesized through the oxidative polymerization of aniline, often in a sulfuric acid medium. jku.at The resulting polyaniline-sulfuric acid system can be used as an electrode material. mdpi.com For instance, polyaniline films can be electrodeposited on conductive substrates like platinum or carbon paper from a solution containing aniline and sulfuric acid. mdpi.comrsc.org

One of the key areas of research for polyaniline-sulfuric acid systems is in the oxygen reduction reaction (ORR), a crucial process in fuel cells. rsc.orgnih.gov Polyaniline-based catalysts are being investigated as potential replacements for expensive noble metal catalysts. rsc.org The nitrogen atoms in the polyaniline structure are believed to play a key role in the catalytic activity. nih.gov Studies have shown that polyaniline can act as a peroxide directing layer in acidic media, preventing the direct four-electron reduction of oxygen to water. acs.org Furthermore, modifying polyaniline with other materials, such as palladium, can enhance its electrocatalytic activity towards reactions like the electro-reduction of hydrogen peroxide. rsc.org

Pseudocapacitor and Supercapacitor Applications utilizing Doped Polyaniline

Polyaniline (PANI), a conducting polymer derived from the oxidative polymerization of aniline, has garnered significant attention for its use in energy storage devices, particularly pseudocapacitors and supercapacitors. nepjol.infonih.govespublisher.comnih.gov Its appeal lies in its high conductivity in the doped state, facile synthesis, low cost, and good environmental stability. nih.govespublisher.com The process often involves the use of sulfuric acid as a dopant, which protonates the PANI chains and enhances its electrical properties. nepjol.infomdpi.com

The performance of PANI-based electrodes is intrinsically linked to their morphology and the doping process. espublisher.comespublisher.com Sulfuric acid plays a crucial role not only as a dopant but also in influencing the nanostructure of the synthesized PANI. espublisher.comespublisher.com For instance, varying the molar concentration of sulfuric acid during polymerization can control the resulting nanofibrous morphology of PANI. espublisher.comespublisher.com Research has shown that an increase in sulfuric acid concentration can lead to a higher density of smaller nanofibers, which in turn increases the surface area and improves electrochemical performance. espublisher.com

To further enhance the capacitive performance of PANI, it is often doped with other materials, such as transition metal ions or metal oxides. bohrium.comspringerprofessional.debohrium.commdpi.com Doping with transition metal ions like nickel, cobalt, manganese, and copper has been shown to significantly improve the specific capacitance and cycling stability of PANI electrodes. bohrium.comspringerprofessional.de These dopants can enhance the conductivity and surface wettability of the polymer. bohrium.com For example, PANI doped with nickel ions (Ni²⁺) has demonstrated a specific capacitance of 364.3 F g⁻¹ in a 1 M H₂SO₄ electrolyte, a substantial increase compared to pristine PANI. bohrium.com Similarly, manganese-doped PANI has exhibited a high gravimetric capacitance of 995 F/g. bohrium.com

The combination of PANI with metal oxides, such as manganese dioxide (MnO₂) or nickel oxide (NiO), to form composites is another effective strategy. mdpi.commdpi.com These composites leverage the high pseudocapacitive nature of the metal oxide and the conductivity of PANI to achieve superior energy storage capabilities. mdpi.commdpi.com A PANI-NiO nanocomposite, for instance, has recorded a high specific capacitance of 623 F g⁻¹ at a current density of 1 A g⁻¹. mdpi.com

The following table summarizes the performance of various PANI-based supercapacitors with different dopants and electrolytes.

Electrode MaterialDopant/ElectrolyteSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Reference
Polyaniline1.5M Sulfuric Acid / 1M KOH4025 mV/s (scan rate) espublisher.comespublisher.com
PANI-Ni²⁺1 M H₂SO₄364.30.2 bohrium.com
PANI-Co²⁺1 M H₂SO₄326.10.2 bohrium.com
PANI-Mn²⁺1 M H₂SO₄258.50.2 bohrium.com
PANI-Cu²⁺1 M H₂SO₄250.60.2 bohrium.com
Pristine PANI1 M H₂SO₄203.00.2 bohrium.com
Manganese-doped PANI-9951 bohrium.com
PANI-NiO-6231 mdpi.com
PANI nanofibers-280.41 rsc.org

Electrochemical Behavior and Charge Storage Mechanisms

The charge storage mechanism in polyaniline-based supercapacitors is primarily attributed to pseudocapacitance, which arises from fast and reversible faradaic redox reactions occurring within the polymer. nepjol.infomdpi.com This is distinct from the electrical double-layer capacitance (EDLC) mechanism, where charge is stored electrostatically at the electrode-electrolyte interface. nih.govmdpi.com PANI's ability to exist in multiple oxidation states—leucoemeraldine (reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized)—is fundamental to its pseudocapacitive behavior. rsc.orgconicet.gov.ar The emeraldine salt form is the most conductive and is therefore the most suitable for supercapacitor applications. rsc.org

The electrochemical behavior of PANI is significantly influenced by the electrolyte used. In acidic electrolytes like sulfuric acid, the cyclic voltammetry (CV) curves of PANI electrodes typically exhibit distinct redox peaks corresponding to the transitions between its different oxidation states. rsc.orgconicet.gov.ar The transition between the leucoemeraldine and emeraldine states is the dominant charge storage mechanism in many PANI-based supercapacitors. rsc.org The shape of the CV curves, which often deviates from an ideal rectangular shape, confirms the pseudocapacitive nature of the material. rsc.orgiikii.com.sg

The charge-discharge process involves the doping and de-doping of anions from the electrolyte into the polymer backbone. mdpi.com During charging (oxidation), anions from the sulfuric acid electrolyte (sulfate ions) are incorporated into the PANI structure to balance the positive charge created on the polymer chain. mdpi.com During discharging (reduction), these anions are released back into the electrolyte. mdpi.com The use of divalent sulfate (B86663) ions is thought to cause fewer volume changes during cycling compared to monovalent ions, potentially leading to better cyclability. mdpi.com

The electrochemical stability of PANI is also dependent on the pH of the electrolyte. conicet.gov.ar As the pH increases, the electrochemical stability of PANI tends to decrease, with the stability limit being different for various acids. conicet.gov.ar Studies have shown that PANI electrodes can retain a high percentage of their initial capacity even after thousands of charge-discharge cycles, indicating good cycling stability, especially when the charging potential is limited to avoid degradation. mdpi.combohrium.com For example, a PANI electrode retained 95% of its initial capacity after 2000 cycles. mdpi.com

The following table details the electrochemical performance characteristics of PANI-based systems.

SystemSpecific Energy (Wh kg⁻¹)Specific Power (kW kg⁻¹)Coulombic Efficiency (%)Capacitance Retention (%)CyclesReference
PANI nanofibers in KOH8.102089.79-- espublisher.comespublisher.com
PANI on graphite537.6~98952000 mdpi.com
PANI nanofibers14.020.9-981000 rsc.org
Manganese-doped PANI--9986.520000 bohrium.com
PANI-NiO---92.55000 mdpi.com

Emerging Research Directions and Future Perspectives in Aniline Sulfuric Acid Chemistry

Development of Novel Aniline-Sulfuric Acid Derived Functional Materials

The interaction between aniline (B41778) and sulfuric acid is fundamental to the creation of a diverse range of functional materials, with polyaniline (PANI) being the most prominent example. researchgate.net Current research is intensely focused on tailoring the properties of these materials to suit the exacting demands of various advanced applications. A key area of innovation lies in the formulation of novel composite materials. In these composites, PANI, synthesized through the aniline-sulfuric acid pathway, is combined with other materials to yield enhanced functionalities.

For instance, the integration of carbon nanotubes (CNTs) within a PANI matrix has been demonstrated to dramatically increase both the electrical conductivity and mechanical resilience of the resultant composite. rsc.org These PANI-CNT composites are under active investigation for their potential in high-performance energy storage devices like supercapacitors, as well as in sensitive chemical sensors. rsc.org In a similar vein, composites of PANI with metal oxides such as titanium dioxide (TiO2) are being explored for their photocatalytic capabilities, which can be harnessed for applications like the degradation of organic pollutants in water. ijisae.org The sulfuric acid in these syntheses not only facilitates the polymerization of aniline but also acts as a dopant, which is critical in determining the final characteristics of the PANI. espublisher.com

Another exciting frontier is the development of self-healing polymers derived from aniline-sulfuric acid chemistry. Through meticulous engineering of the polymer's molecular structure and the incorporation of specific functional groups, scientists are creating materials capable of autonomously repairing damage, thereby extending their operational lifespan and reliability. rsc.org Such materials have significant potential in applications ranging from protective coatings and flexible electronics to aerospace components. rsc.org

In-depth research has underscored the critical importance of controlling polymerization parameters—such as the molar ratio of aniline to sulfuric acid, reaction temperature, and the inclusion of various additives—to dictate the morphology and properties of the final material. espublisher.com By manipulating these variables, PANI can be produced in a variety of forms, including nanofibers, nanotubes, and thin films, each possessing distinct and valuable characteristics. acs.org

Table 1: Properties of Aniline-Sulfuric Acid Derived Functional Materials

MaterialCompositionKey PropertiesPotential Applications
PANI-CNT CompositePolyaniline, Carbon NanotubesHigh electrical conductivity, enhanced mechanical strengthSupercapacitors, sensors rsc.org
PANI-TiO2 CompositePolyaniline, Titanium DioxidePhotocatalytic activity, high surface areaWater purification, photocatalysis ijisae.org
Self-Healing PANIModified PolyanilineAutonomous damage repair, extended lifespanCoatings, flexible electronics rsc.org
PANI NanofibersPolyanilineHigh surface-area-to-volume ratio, tunable propertiesSensors, filtration membranes, tissue engineering

Advanced Computational Design of Aniline-Sulfuric Acid Systems for Targeted Applications

Computational modeling and simulation have emerged as indispensable tools in the rational design and accelerated discovery of new materials based on aniline and sulfuric acid. These in silico methods provide researchers with the ability to predict the properties and behavior of these chemical systems at the molecular level, thereby streamlining the development of materials with specific, targeted functionalities.

Density Functional Theory (DFT), a powerful quantum mechanical modeling method, is extensively used to investigate the electronic structure and properties of aniline, sulfuric acid, and their reaction products. nih.govacs.org DFT calculations offer profound insights into the mechanisms of aniline polymerization, the nature of interactions between the PANI backbone and dopants like the sulfate (B86663) ion, and the electronic band structure of the resulting polymer. rasayanjournal.co.in This information is vital for designing materials with tailored electronic and optical properties for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Molecular Dynamics (MD) simulations are utilized to explore the dynamic behavior and morphological evolution of PANI chains in both solution and solid states. chemmethod.com By simulating the intricate interplay between polymer chains, solvent molecules, and dopants, researchers can gain a deeper understanding of how factors like temperature and concentration influence the self-assembly and ultimate morphology of the material. This knowledge is particularly crucial for controlling the nanostructure of PANI, which in turn governs its bulk properties. For example, MD simulations can aid in the design of processing conditions that favor the formation of highly ordered PANI nanofibers, leading to enhanced electrical conductivity.

The integration of these computational approaches facilitates a multi-scale modeling strategy, where quantum mechanical calculations at the atomic scale are used to inform and parameterize larger-scale classical simulations. This hierarchical approach enables the prediction of macroscopic properties from fundamental principles, offering a powerful paradigm for the rational design of aniline-sulfuric acid derived materials for a host of targeted applications, such as selective membranes for gas separation and highly specific catalysts. rsc.org

Sustainable and Green Chemistry Approaches in Aniline-Sulfuric Acid Processes

The chemical industry is increasingly embracing the principles of green chemistry to foster more environmentally sustainable practices. In the domain of aniline-sulfuric acid chemistry, research is actively pursuing the development of greener synthetic routes and processes that aim to minimize waste generation, reduce energy consumption, and utilize renewable resources. globalacademicgroup.comwiley-vch.de

A primary focus of this research is the substitution of conventional and often hazardous organic solvents with more environmentally benign alternatives. rug.nl Water stands out as an ideal green solvent, and considerable research efforts have been dedicated to optimizing the aqueous polymerization of aniline, with sulfuric acid serving as both the catalyst and dopant. mdpi.com Techniques such as emulsion polymerization and interfacial polymerization have demonstrated significant promise in producing high-quality PANI within an aqueous medium.

Another key green chemistry strategy involves the exploration of alternative oxidizing agents for aniline polymerization. Traditional oxidants like ammonium (B1175870) persulfate can generate undesirable byproducts. nih.gov To address this, researchers are investigating the use of enzymatic catalysts, such as laccase, and electrochemical methods to initiate polymerization in a more controlled and eco-friendly manner. acs.org

Furthermore, there is a burgeoning interest in sourcing aniline and sulfuric acid from renewable feedstocks. ingenieroemprendedor.com While still in the nascent stages of development, the creation of biocatalytic pathways to produce aniline from biomass could substantially lessen the environmental impact of PANI production. rug.nl

The principles of a circular economy are also being integrated into this field, with research underway on the recycling and reprocessing of PANI-based materials. The development of effective methods to de-dope and re-dope the polymer, or to chemically break it down into its constituent monomers, would enable the recovery and reuse of valuable chemical components, thereby minimizing waste and conserving precious resources.

Integration of Aniline-Sulfuric Acid Chemistry with Nanotechnology and Advanced Manufacturing

The convergence of aniline-sulfuric acid chemistry with the rapidly advancing fields of nanotechnology and advanced manufacturing is paving the way for the creation of next-generation materials and devices with unprecedented capabilities. By precisely controlling the synthesis of PANI at the nanoscale, researchers can fabricate nanostructured materials that exhibit exceptional properties and functionalities.

Electrospinning is a versatile and widely used technique for producing continuous PANI nanofibers from a solution containing aniline, sulfuric acid, and a polymer carrier. These nanofibers possess an extremely high surface-area-to-volume ratio, making them exceptionally well-suited for applications in chemical sensors, scaffolds for tissue engineering, and high-performance filtration membranes. rsc.org The properties of these electrospun nanofibers can be finely tuned by adjusting the parameters of the electrospinning process and the composition of the spinning solution.

The layer-by-layer (LbL) assembly technique offers a powerful method for constructing multilayer thin films with angstrom-level precision in thickness and composition. By alternately depositing layers of PANI (synthesized using sulfuric acid) and other charged polymers or nanoparticles, it is possible to create functional coatings with tailored optical, electronic, and mechanical properties. These LbL films hold significant promise for applications such as advanced anti-corrosion coatings, electrochromic ("smart") windows, and sophisticated drug delivery systems.

Advanced manufacturing technologies, most notably 3D printing, are also being harnessed for the fabrication of complex, three-dimensional structures from PANI-based materials. The development of printable PANI "inks" is a key research focus, with the goal of creating customized electronic components, bespoke biomedical implants, and innovative soft robotic actuators. The primary challenge in this area is the formulation of inks that possess the appropriate rheological properties for high-resolution printing while simultaneously preserving the desired electrical and mechanical characteristics of the final printed object.

The seamless integration of these advanced manufacturing and nanostructuring techniques with the fundamental chemistry of the aniline-sulfuric acid system is heralding a new era of smart materials and devices with unparalleled performance and a vast array of potential applications.

Q & A

Q. What are the primary industrial methods for synthesizing aniline, and what role does sulfuric acid play in these processes?

Aniline is synthesized industrially via a two-step process:

Nitration of Benzene : Benzene reacts with a mixture of concentrated nitric acid and sulfuric acid (mixed acid) at 50–60°C to form nitrobenzene. Sulfuric acid acts as a catalyst and dehydrating agent, generating the nitronium ion (+NO₂) as the electrophile .

Hydrogenation of Nitrobenzene : Nitrobenzene is reduced using hydrogen gas (200–300°C, metal catalysts like Ni) to yield aniline .
Alternative routes include the Cumene process or phenol-ammonia reactions, though these are less common .

Q. How does the sulfonation of aniline proceed under concentrated sulfuric acid conditions, and what factors influence the regioselectivity of the reaction?

Sulfonation involves heating aniline with concentrated H₂SO₄ at 180–190°C to form p-aminobenzenesulfonic acid (sulfanilic acid). Key mechanistic insights:

  • At high temperatures, trace amounts of unprotonated aniline react with H₂SO₄, favoring para substitution due to reduced steric hindrance and resonance stabilization .
  • Under highly acidic conditions, protonation of the -NH₂ group forms the anilinium ion, which is meta-directing. However, elevated temperatures shift equilibrium toward the reactive unprotonated form, enhancing para selectivity .

Q. What are the key considerations in designing experiments to acetylate aniline prior to nitration, and how does this affect subsequent reaction pathways?

Acetylation (e.g., using acetic anhydride or acetyl chloride in pyridine) converts the -NH₂ group to -NHCOCH₃, a less activating but ortho/para-directing group. This prevents oxidation and facilitates controlled nitration:

  • After acetylation, nitration with HNO₃/H₂SO₄ yields p-nitroacetanilide as the major product due to steric and electronic effects .
  • Hydrolysis of the acetyl group post-nitration recovers the aromatic amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported product distributions (e.g., para vs. ortho/meta isomers) during electrophilic substitution reactions of aniline derivatives?

Discrepancies arise from reaction conditions (temperature, acid concentration):

  • Temperature Control : Higher temperatures (180–190°C) favor unprotonated aniline, leading to para products. Lower temperatures (<100°C) promote protonated species, yielding meta derivatives .
  • Acid Concentration : Dilute H₂SO₄ increases protonation, while concentrated acid enhances sulfonation efficiency. Use kinetic vs. thermodynamic control experiments to isolate intermediates .
  • Analytical Validation : Employ HPLC or NMR to quantify isomer ratios and identify side products .

Q. What advanced catalytic systems (e.g., solid acid catalysts) have been explored for aniline sulfonation, and how do they compare to traditional sulfuric acid in terms of efficiency and sustainability?

Recent studies highlight heterogeneous catalysts like alumina-sulfuric acid (ASA) and molybdate-sulfuric acid (MSA):

  • ASA : Enables sulfonation at lower temperatures (100°C) with 85–95% yields, reducing energy consumption. It is recyclable for 5+ cycles without significant loss in activity .
  • MSA : Offers higher selectivity for para isomers in Pechmann condensations compared to H₂SO₄, with reduced waste generation .
  • Sustainability Metrics : These catalysts align with green chemistry principles by minimizing corrosive waste and enabling solvent-free conditions .

Q. What methodologies are employed to characterize sulfonated aniline derivatives, and how can analytical techniques like HPLC be optimized for accurate quantification?

  • HPLC Analysis : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to resolve sulfonated isomers. Retention times and UV-Vis spectra (λ = 254 nm) aid identification .
  • Spectroscopic Techniques :
    • FTIR : Confirm sulfonic acid groups via S=O stretching (1350–1200 cm⁻¹) and -SO₃H vibrations (1040 cm⁻¹).
    • ¹H/¹³C NMR : Para-substitution shows symmetry (e.g., two doublets in aromatic region) .
  • Elemental Analysis : Quantify sulfur content to validate sulfonation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.